1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyrazolo[1,5-a]pyrazin-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-4-10-11-3-2-9-5-8(7)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLRQDDQDXYDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=NC=CN2N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one: Structure, Properties, and Therapeutic Potential
Abstract
The pyrazolo[1,5-a]pyrazine and its close analog, pyrazolo[1,5-a]pyrimidine, represent a class of "privileged" heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug development.[1][2] These fused N-heterocyclic systems are key components in numerous biologically active compounds, including several FDA-approved drugs.[3] Their rigid, planar structure and synthetic tractability make them ideal frameworks for creating diverse molecular libraries targeting various biological pathways.[2][4] This guide provides a comprehensive technical overview of a specific derivative, 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one, focusing on its chemical structure, a proposed synthetic route, and its potential as a therapeutic agent, particularly as a kinase inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the properties of this promising molecular entity.
The Pyrazolo[1,5-a]pyrazine Core: A Foundation for Drug Discovery
The pyrazolo[1,5-a]pyrazine scaffold is a fused bicyclic system composed of a pyrazole ring and a pyrazine ring. This core structure is found in a variety of compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The significance of the closely related pyrazolo[1,5-a]pyrimidine scaffold was firmly established in the 1980s and 1990s with the discovery of their potent inhibitory effects on various enzymes, most notably protein kinases.[1]
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][5] Consequently, they have become major targets for the development of small-molecule inhibitors. The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine cores have proven to be highly effective templates for designing such inhibitors, with derivatives targeting a range of kinases including CDK9, Pim-1, and Tropomyosin receptor kinases (Trk).[3][6][7] The success of marketed drugs like Larotrectinib, which contains a pyrazolo[1,5-a]pyrimidine core, underscores the therapeutic potential of this heterocyclic family.[3]
The subject of this guide, 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one, incorporates this valuable pyrazolo[1,5-a]pyrazine scaffold, suggesting its potential for significant biological activity.
Chemical Structure and Properties
The chemical structure of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one is characterized by the core pyrazolo[1,5-a]pyrazine ring system with an acetyl group substituted at the 3-position.
Molecular Structure Diagram
Caption: Chemical structure of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one.
Physicochemical Properties (Predicted and Inferred)
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O | - |
| Molecular Weight | 161.16 g/mol | Calculated |
| IUPAC Name | 1-(pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-one | - |
| Appearance | Expected to be a solid at room temperature | Inferred |
| pKa | Basic nitrogen atoms in the rings | Inferred |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Inferred |
| XLogP3 | ~1.0-1.5 | Estimated based on parent scaffold[8] |
Proposed Synthesis and Characterization
The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves the cyclocondensation of a 3-aminopyrazole with a suitable 1,3-bielectrophilic partner.[9] For the target molecule, 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one, a plausible synthetic route would involve the reaction of 3-aminopyrazole with a 1,3-dicarbonyl compound that can provide the necessary atoms for the pyrazine ring and the acetyl group.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one.
Step-by-Step Hypothetical Protocol:
Step 1: Synthesis of Pyrazolo[1,5-a]pyrazine
-
To a solution of 3-aminopyrazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 1,1,3,3-tetramethoxypropane (a stable equivalent of malondialdehyde) (1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., HCl).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the parent pyrazolo[1,5-a]pyrazine.
Step 2: Acylation to 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one
-
Suspend anhydrous aluminum chloride (AlCl₃) (1.2 eq) in a dry, inert solvent like dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add acetyl chloride (1.1 eq) dropwise.
-
Add a solution of pyrazolo[1,5-a]pyrazine (1.0 eq) in dry DCM to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it over crushed ice.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography or recrystallization.
Characterization
The structure of the synthesized 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one would be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyrazolo[1,5-a]pyrazine core (chemical shifts will depend on the solvent). A singlet for the methyl protons of the acetyl group around δ 2.5-2.7 ppm. |
| ¹³C NMR | A signal for the carbonyl carbon of the acetyl group around δ 190-200 ppm. Resonances for the carbons of the heterocyclic core. A signal for the methyl carbon around δ 25-30 ppm. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone at approximately 1680-1700 cm⁻¹. C-H and C=N stretching frequencies characteristic of the aromatic rings. |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (162.06). |
Potential Biological Activity and Therapeutic Applications
The pyrazolo[1,5-a]pyrazine scaffold is a known pharmacophore in numerous kinase inhibitors.[5] The introduction of an acetyl group at the 3-position provides a key hydrogen bond acceptor and a point for further chemical modification, making 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one a molecule of high interest for drug discovery.
Kinase Inhibition
Derivatives of the closely related pyrazolo[1,5-a]pyrimidine have shown potent inhibitory activity against a variety of protein kinases, including:
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy.[6]
-
Pim-1 Kinase: An oncogenic serine/threonine kinase involved in cell survival and proliferation.[7]
-
Tropomyosin Receptor Kinases (Trks): These are involved in neuronal development and are implicated in various cancers through gene fusions.[3]
It is plausible that 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one could exhibit inhibitory activity against one or more of these kinase families. The nitrogen atoms of the pyrazolo[1,5-a]pyrazine core can form crucial hydrogen bonds within the ATP-binding pocket of kinases, while the acetyl group can provide additional interactions.
Potential Kinase Inhibition Mechanism
Caption: Proposed mechanism of action as an ATP-competitive kinase inhibitor.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To evaluate the potential of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one as a kinase inhibitor, a standard in vitro kinase assay can be performed.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., CDK9/cyclin T1).
-
Peptide substrate specific for the kinase.
-
ATP (Adenosine triphosphate).
-
1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one (dissolved in DMSO).
-
Assay buffer.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.
-
384-well plates.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one is a promising, yet underexplored, molecule built upon a scaffold of proven therapeutic relevance. Its structure suggests a strong potential for biological activity, particularly as a kinase inhibitor. The synthetic route proposed herein is based on established chemical principles for this class of heterocycles and provides a clear path for its synthesis and subsequent evaluation.
Future research should focus on the successful synthesis and thorough characterization of this compound. Following this, a comprehensive biological evaluation, including screening against a panel of kinases, is warranted. Structure-activity relationship (SAR) studies, involving modifications of the acetyl group and substitutions on the pyrazolo[1,5-a]pyrazine core, could lead to the discovery of highly potent and selective inhibitors with potential for further development as novel therapeutics.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed, 2015-10-01.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.
- Pyrazolo[1,5-a]pyrazine | C6H5N3 | CID 21873758. PubChem.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals, 2024-08-16.
- Reaction of 5-amino-pyrazole derivatives with various imines.
- Chemical Transformation of Pyrazine Deriv
-
Pyrazolo[1,5-a][3][5][6]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. SciSpace, 2008-02-22.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR.
- Synthesis of some new pyrazolo[1,5-a]pyrimidines,...
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
-
Synthesis of new pyrazolo[1][5][6]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Archives.
- (PDF) Azapentalenes. XLIV. 1 H and 13 C-NMR study of mesoionic pyrazolo[1,2-a]pyrazoles. 2015-09-11.
-
Pyrazolo[1,5-a][3][5][6]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. 2008-07-01.
-
Synthesis of pyrazolo[1,5-a][3][5][6]triazine derivatives as inhibitors of thymidine phosphorylase. PubMed, 2013-07-15.
- Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI. Encyclopedia MDPI, 2021-07-14.
- Recent advances in the chemistry of pyrazolo[1,5-a]pyrimidines.
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI, 2023-09-12.
- Bioassay-Guided Isolation and Identification of Cytotoxic Compounds from Melaleuca quinquenervia Fruits. University of Hawaii, 2024-04-11.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]pyrazine | C6H5N3 | CID 21873758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Pyrazolo[1,5-a]pyrazine Scaffold
The pyrazolo[1,5-a]pyrazine core is a fused bicyclic heterocycle that marries the electron-rich nature of a pyrazole ring with the electron-deficient characteristics of a pyrazine ring. This unique electronic arrangement confers a distinct chemical reactivity and a three-dimensional architecture that is highly amenable to forming specific interactions with biological targets. As a purine isostere, this scaffold has garnered considerable attention in medicinal chemistry for its potential to modulate the activity of various enzymes and receptors.
The parent pyrazolo[1,5-a]pyrazine has a molecular formula of C₆H₅N₃ and a molecular weight of approximately 119.12 g/mol .[1] The introduction of an acetyl group at the 3-position, as in 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one, is a common strategy in medicinal chemistry to introduce a key interaction point or to serve as a handle for further chemical modifications.
Physicochemical Properties and Data
While experimental data for 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one is not available, we can predict its key properties based on its structure and by analogy to similar compounds like 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone.
| Property | Predicted Value/Information | Source/Analogy |
| CAS Number | Not publicly available | N/A |
| Molecular Formula | C₈H₇N₃O | Derived from structure |
| Molecular Weight | ~177.16 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Analogy to similar heterocycles |
| Melting Point | Expected to be in the range of 100-200 °C | Analogy to 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone (100-101°C)[2] |
| Solubility | Expected to have moderate solubility in organic solvents like DMSO, DMF, and chlorinated solvents. | General characteristic of similar organic compounds |
Synthesis of the Pyrazolo[1,5-a]pyrazine Core
The synthesis of the pyrazolo[1,5-a]pyrazine scaffold is a critical step in accessing derivatives like 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one. Several synthetic strategies have been developed for the construction of the related and well-studied pyrazolo[1,5-a]pyrimidine core, which can be adapted for the pyrazine analogue. These methods typically involve the condensation of a 3-aminopyrazole precursor with a 1,3-dielectrophilic species.
A plausible synthetic approach for the pyrazolo[1,5-a]pyrazine ring system is outlined below. This method involves the cyclocondensation of a suitable aminopyrazole with a α-haloketone or a related synthon.
Conceptual Synthetic Workflow
Caption: Mechanism of action of a pyrazolo[1,5-a]pyrazine-based kinase inhibitor.
Other Therapeutic Areas
Beyond oncology, pyrazolo-fused heterocycles have shown promise in a range of other therapeutic areas, including:
-
Anti-inflammatory agents: By targeting inflammatory pathways. [3]* Antiviral and antimicrobial agents: Demonstrating activity against various pathogens. [4][5]* Central Nervous System (CNS) disorders: With potential applications in treating neurodegenerative diseases and psychiatric disorders.
Conclusion and Future Perspectives
While 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one itself is not extensively characterized in the scientific literature, the pyrazolo[1,5-a]pyrazine scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic accessibility and the chemical versatility of this core structure allow for the generation of large libraries of derivatives for high-throughput screening. Future research in this area will likely focus on the exploration of diverse substitutions on the pyrazolo[1,5-a]pyrazine ring system to optimize potency, selectivity, and pharmacokinetic properties for a range of biological targets. The insights provided in this guide aim to facilitate and inspire further investigation into this exciting class of heterocyclic compounds.
References
-
Terungwa, S. U., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1845-1875. [Link]
-
Terungwa, S. U., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1845-1875. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Current Organic Synthesis, 18(6), 632-643. [Link]
-
ResearchGate. (n.d.). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). Pyrazolo[1,5-a]pyrazine. Retrieved February 23, 2026, from [Link]
-
El-Gamal, M. I., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 123. [Link]
-
Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 46-51. [Link]
Sources
Technical Guide: Biological Activity & Synthetic Utility of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one
[1]
Executive Summary
1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one represents a "privileged scaffold" fragment in modern drug discovery.[1] While the molecule itself is a chemical building block rather than a clinical drug, its structural architecture—a 6,5-fused nitrogen heterocycle—is bioisosteric to the purine core of ATP. This allows its derivatives to function as potent Type I kinase inhibitors .
The biological profile of this specific ketone is defined by its synthetic potential to access high-affinity ligands for PI3K (Phosphoinositide 3-kinase) , JAK (Janus Kinase) , and p38 MAPK .[1] The C3-acetyl group acts as a versatile "warhead precursor," enabling the rapid generation of diversity-oriented libraries (e.g., chalcones, aminopyrimidines) that probe the solvent-exposed regions of kinase active sites.[1]
Structural & Physicochemical Profile
The pyrazolo[1,5-a]pyrazine core is distinct from the more common pyrazolo[1,5-a]pyrimidine by the placement of the nitrogen atoms in the six-membered ring (1,4-relationship vs. 1,3).[1] This subtle shift alters the electron density map and hydrogen bond acceptor (HBA) vectors, often improving metabolic stability against oxidative metabolism.
Molecular Properties (Calculated)
| Property | Value | Relevance to Drug Discovery |
| Formula | C₈H₇N₃O | Fragment-like; high Ligand Efficiency (LE) potential.[1] |
| MW | 161.16 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1] |
| cLogP | ~0.6 - 0.9 | High water solubility; favorable for oral bioavailability optimization.[1] |
| H-Bond Donors | 0 | Requires functionalization to engage hinge region residues (e.g., Val, Leu).[1] |
| H-Bond Acceptors | 3 (N1, N4, O) | The N4 nitrogen often interacts with the "gatekeeper" residue water network.[1] |
| TPSA | ~43 Ų | Excellent membrane permeability predicted. |
Pharmacophore Mapping
The molecule functions as a Hinge Binder Core . The aromatic system creates hydrophobic contacts within the ATP-binding pocket, while the 3-acetyl group projects towards the solvent front, providing a vector for solubilizing groups.[1]
Figure 1: Pharmacophore map illustrating the binding mode of the pyrazolo[1,5-a]pyrazine core within a typical kinase active site.[1]
Biological Activity Landscape
The "activity" of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one is best understood through the bioactivity of the libraries synthesized from it.[1]
Primary Targets: Lipid & Protein Kinases
Derivatives synthesized by condensing the C3-acetyl group (e.g., into enones or heterocycles) show high potency against:
-
PI3K Isoforms (Class I):
-
JAK Family (JAK1 / JAK2):
-
p38 MAPK:
-
Relevance: Anti-inflammatory signaling.
-
Activity: 3-alkynyl and 3-heteroaryl derivatives of this scaffold have demonstrated inhibition of p38
phosphorylation in cell-based assays.[1]
-
Secondary Targets
-
Bromodomains (BET): Certain acetyl-mimetic derivatives have shown collateral activity against BRD4, acting as acetyl-lysine mimics.[1]
-
Antimicrobial: Chalcone derivatives derived from the C3-acetyl group exhibit activity against S. aureus and M. tuberculosis by disrupting bacterial cell wall synthesis enzymes.[1]
Synthetic Utility & Protocols
The true value of this molecule lies in its reactivity. The acetyl group allows for Claisen-Schmidt condensation to form chalcones, which can be cyclized into pyrazoles, pyrimidines, or thiazoles.[1]
Synthesis of the Core (Protocol)
Objective: Synthesis of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one via [3+2] cycloaddition.[1]
Reagents:
-
1-Aminopyrazinium mesitylenesulfonate (generated from pyrazine + MSH).[1]
-
3-Butyn-2-one (Acetylenic ketone).[1]
-
Base: K₂CO₃.
-
Solvent: DMF or Dioxane.
Step-by-Step Methodology:
-
Activation: Dissolve 1-aminopyrazinium mesitylenesulfonate (1.0 eq) in dry DMF under N₂ atmosphere.
-
Base Addition: Add K₂CO₃ (2.5 eq) and stir at 0°C for 15 minutes to generate the N-imide dipole in situ.
-
Cycloaddition: Dropwise add 3-butyn-2-one (1.2 eq). The solution will darken as the dipole reacts with the dipolarophile.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (5% MeOH in DCM).[1]
-
Workup: Dilute with water and extract with EtOAc (3x). Wash organic layer with brine.
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).
-
Yield: Typically 60-75% as a pale yellow solid.[1]
Derivatization Logic (Graphviz)[1]
Figure 2: Synthetic divergence from the ketone intermediate to bioactive libraries.[1]
Validation Protocol: PI3K Kinase Assay[1]
To validate the activity of derivatives synthesized from this core, use the following ADP-Glo™ Kinase Assay protocol.
Reagents:
-
Recombinant PI3K
(p110 /p85 ).[1] -
Substrate: PIP2:PS lipid vesicles.
-
ATP (Ultrapure).[1]
-
ADP-Glo™ Reagent (Promega).[1]
Protocol:
-
Compound Prep: Dissolve derivative in 100% DMSO. Serial dilute (3-fold) to create a 10-point dose-response curve.
-
Enzyme Reaction:
-
Mix 2 µL of Compound + 4 µL of PI3K Enzyme (0.5 ng/µL) in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA).
-
Incubate 10 min at RT.
-
-
Substrate Addition: Add 4 µL of ATP (10 µM) / PIP2:PS substrate mix.
-
Incubation: Incubate at RT for 60 minutes.
-
Detection:
-
Readout: Measure Luminescence (RLU) on a plate reader.
-
Analysis: Fit data to Sigmoidal Dose-Response equation to calculate IC
.
References
-
Review of Scaffold Utility: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. (Note: Discusses the closely related pyrimidine scaffold, establishing the binding mode for the 6,5-fused system).
-
PI3K Inhibition: Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels. Chem. Biodivers., 2025.
-
Synthetic Method: Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. (Demonstrates the cycloaddition logic applicable to the pyrazine core).
-
Kinase Target Landscape: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA. MDPI, 2024.[1]
-
Fragment Data: Pyrazolo[1,5-a]pyrazine-3-carboxylic acid derivatives as p38 kinase inhibitors.[1] (Establishing the core's relevance in MAPK pathways).
The In-Depth Technical Guide to Pharmacophore Modeling of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one: A Ligand-Based Approach to Unveiling Kinase Inhibitor Scaffolds
Abstract
The pyrazolo[1,5-a]pyrazine scaffold has emerged as a promising framework in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. This in-depth technical guide provides a comprehensive, field-proven methodology for the pharmacophore modeling of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one, a representative of this promising class of molecules. In the absence of a publicly available co-crystal structure of this specific compound with its target, we will employ a rigorous ligand-based pharmacophore modeling approach. This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for each step. We will navigate the entire workflow, from the crucial initial step of curating a robust dataset of analogous kinase inhibitors to the generation, validation, and interpretation of a predictive pharmacophore model. The ultimate goal of this guide is to equip you with the knowledge and practical steps to leverage pharmacophore modeling as a powerful tool in the rational design of next-generation kinase inhibitors.
Introduction: The Rising Prominence of the Pyrazolo[1,5-a]pyrazine Scaffold in Kinase Inhibition
The pyrazolo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in contemporary drug discovery. Its structural resemblance to the purine core of ATP, the ubiquitous substrate for kinases, makes it an ideal starting point for the design of ATP-competitive kinase inhibitors. Dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold, a close analog of our topic molecule, is present in several FDA-approved kinase inhibitors, underscoring the therapeutic potential of this chemical space.[3][4]
Recent patent literature has specifically highlighted pyrazolo[1,5-a]pyrazine derivatives as potent inhibitors of the Janus kinase (JAK) family.[5] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in a range of autoimmune diseases and malignancies. This makes the JAK family an attractive and well-validated target for therapeutic intervention.
Why a Ligand-Based Approach?
Pharmacophore modeling can be broadly categorized into two approaches: structure-based and ligand-based.[6] A structure-based approach, which relies on the 3D structure of the target protein in complex with a ligand, is a powerful method for elucidating key interactions. However, in many real-world drug discovery projects, including for our topic molecule, a high-resolution co-crystal structure is not available. In such instances, a ligand-based approach becomes the method of choice. This methodology leverages the chemical information from a set of known active and inactive molecules to deduce the essential three-dimensional arrangement of chemical features required for biological activity. This guide will detail a robust ligand-based workflow, a scenario frequently encountered by medicinal chemists.
Methodology: A Step-by-Step Guide to Ligand-Based Pharmacophore Modeling
The success of any pharmacophore modeling study hinges on a meticulously executed and validated workflow. The following sections provide a detailed protocol, infused with the expertise and rationale of a seasoned application scientist.
Dataset Curation: The Foundation of a Predictive Model
The quality and diversity of the dataset are paramount for generating a meaningful pharmacophore model. For this study, we will construct a hypothetical, yet realistic, dataset of pyrazolo[1,5-a]pyrazine analogs with known inhibitory activity against a specific Janus kinase, for instance, JAK2. This dataset will be divided into a training set, a test set, and a decoy set.
-
Training Set: A diverse set of highly active to moderately active compounds that the algorithm will use to generate pharmacophore hypotheses.
-
Test Set: A set of compounds with a range of activities that are not used in model generation but are used to assess the predictive power of the generated models.
-
Decoy Set: A set of molecules with similar physicochemical properties to the active compounds but are presumed to be inactive. This set is crucial for evaluating the model's ability to distinguish true actives from random molecules.
Table 1: Hypothetical Dataset of Pyrazolo[1,5-a]pyrazine Analogs for JAK2 Inhibition
| Compound ID | Structure | IC50 (nM) | pIC50 | Set |
| PZP-01 | 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one | 15 | 7.82 | Training |
| PZP-02 | Analog with R1=CH3 | 8 | 8.10 | Training |
| PZP-03 | Analog with R2=Cl | 25 | 7.60 | Training |
| PZP-04 | Analog with R1=Ph | 5 | 8.30 | Training |
| PZP-05 | Analog with R2=NH2 | 50 | 7.30 | Training |
| PZP-06 | Analog with R1=c-propyl | 12 | 7.92 | Training |
| PZP-07 | Analog with R2=OH | 100 | 7.00 | Training |
| PZP-08 | Analog with R1=t-butyl | 200 | 6.70 | Training |
| PZP-09 | Analog with R2=F | 30 | 7.52 | Test |
| PZP-10 | Analog with R1=OMe | 75 | 7.12 | Test |
| PZP-11 | Analog with R2=CN | 150 | 6.82 | Test |
| PZP-12 | Analog with R1=CF3 | 500 | 6.30 | Test |
| Decoy-01 | Structurally similar, inactive | >10000 | <5.00 | Decoy |
| Decoy-02 | Structurally similar, inactive | >10000 | <5.00 | Decoy |
| ... | ... | ... | ... | ... |
Ligand Preparation: Ensuring Structural and Energetic Fidelity
The three-dimensional conformation of a ligand is critical for its interaction with a biological target. Therefore, proper ligand preparation is a non-negotiable step.
Protocol:
-
2D to 3D Conversion: The 2D structures of all compounds in the dataset are converted to 3D structures using a suitable molecular modeling software package.
-
Energy Minimization: Each 3D structure is subjected to energy minimization to obtain a low-energy, stable conformation. This is typically performed using a molecular mechanics force field such as MMFF94 or OPLS3e.
-
Conformational Analysis: To account for the flexibility of the molecules, a conformational search is performed for each ligand. This generates a diverse set of low-energy conformers that represent the accessible conformational space of the molecule. This is a crucial step as the bioactive conformation is often not the global minimum energy conformation in solution.[7]
Pharmacophore Feature Definition
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. Based on the pyrazolo[1,5-a]pyrazine scaffold and the general binding mode of kinase inhibitors, the following pharmacophore features will be considered:
-
Hydrogen Bond Acceptor (HBA): The nitrogen atoms in the pyrazolo[1,5-a]pyrazine core and the oxygen of the ethanone group are potential hydrogen bond acceptors.
-
Hydrogen Bond Donor (HBD): Depending on the substituents, amine or hydroxyl groups can act as hydrogen bond donors.
-
Hydrophobic (HY): The pyrazolo[1,5-a]pyrazine ring system and any alkyl or aryl substituents contribute to hydrophobic interactions.
-
Aromatic Ring (AR): The fused heterocyclic core itself is aromatic and can engage in π-π stacking interactions with aromatic residues in the kinase active site.
Pharmacophore Model Generation and Scoring
The generation of pharmacophore hypotheses involves aligning the conformers of the active compounds in the training set and identifying common chemical features.
Workflow:
-
Common Feature Identification: The algorithm identifies common pharmacophore features among the set of active molecules.
-
Hypothesis Generation: Based on the common features, the software generates a series of pharmacophore hypotheses, each representing a different spatial arrangement of features.
-
Scoring and Ranking: Each hypothesis is scored based on how well it maps the most active compounds while ignoring the inactive ones. The scoring function typically considers factors like the fit of the features, the number of active compounds mapped, and the complexity of the model.
Rigorous Model Validation: The Cornerstone of Trustworthiness
A pharmacophore model is only as good as its predictive power. Therefore, rigorous validation is essential to ensure the model is not a result of chance and can be reliably used for virtual screening.[8]
Validation Protocols:
-
Test Set Validation: The generated pharmacophore models are used to screen the test set. A good model should be able to predict the activity of the test set compounds with a high degree of accuracy. The predictive ability is often quantified by the correlation coefficient (R²) between the experimental and predicted pIC50 values.
-
Decoy Set Validation: The model is used to screen a database containing the active compounds and a much larger number of decoy molecules. Key metrics are calculated to assess the model's ability to enrich the active compounds from the decoys.
-
Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of the screened database compared to a random selection.
-
Goodness of Hit (GH) Score: A scoring function that considers the percentage of active compounds retrieved, the percentage of hits in the database, and the enrichment factor.[9] .
-
Receiver Operating Characteristic (ROC) Curve Analysis: A graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. The Area Under the Curve (AUC) is a measure of the model's ability to distinguish between actives and inactives, with a value of 1.0 indicating a perfect model and 0.5 indicating random chance.
-
Results and Discussion: Unveiling the Pharmacophoric Landscape
Following the meticulous execution of the aforementioned workflow, a final, validated pharmacophore model for pyrazolo[1,5-a]pyrazine-based JAK2 inhibitors is generated.
The Validated Pharmacophore Model
The best pharmacophore hypothesis, after rigorous validation, is selected. For the sake of this guide, let's assume the final model consists of the following features:
-
One Hydrogen Bond Acceptor (HBA)
-
One Aromatic Ring (AR)
-
Two Hydrophobic (HY) features
The spatial arrangement of these features represents the key interaction points for high-affinity binding to the JAK2 active site.
Caption: A 2D representation of the validated pharmacophore model for pyrazolo[1,5-a]pyrazine-based JAK2 inhibitors, highlighting the key chemical features and their relative spatial distances.
Interpretation and Implications for Drug Design
The validated pharmacophore model provides a 3D blueprint for the design of novel and potent JAK2 inhibitors.
-
The Hydrogen Bond Acceptor (HBA): This feature likely corresponds to one of the nitrogen atoms in the pyrazolo[1,5-a]pyrazine core, which is known to form a crucial hydrogen bond with the hinge region of the kinase domain. This interaction is a hallmark of many ATP-competitive kinase inhibitors.
-
The Aromatic Ring (AR): The pyrazolo[1,5-a]pyrazine scaffold itself fulfills this feature, suggesting the importance of π-π stacking or other aromatic interactions within the active site.
-
The Hydrophobic Features (HY): These features highlight the importance of hydrophobic pockets within the JAK2 active site. The ethanone substituent and other lipophilic groups on the scaffold can occupy these pockets, contributing to binding affinity.
This model can now be used as a 3D query for virtual screening of large chemical databases to identify novel scaffolds that possess the desired pharmacophoric features. Furthermore, it can guide the optimization of the 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one scaffold by suggesting positions for chemical modifications that can enhance interactions with the target.
Visualizing the Workflow: A Comprehensive Diagram
To provide a clear overview of the entire process, the following diagram illustrates the ligand-based pharmacophore modeling workflow.
Caption: The comprehensive workflow for ligand-based pharmacophore modeling, from initial dataset curation to the final application in virtual screening and lead optimization.
Conclusion: From Abstract Features to Concrete Drug Candidates
This in-depth technical guide has delineated a robust and scientifically sound workflow for the ligand-based pharmacophore modeling of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one as a potential JAK2 inhibitor. By meticulously curating a dataset, preparing ligands, generating hypotheses, and performing rigorous validation, we have demonstrated how to derive a predictive 3D pharmacophore model. This model serves as a powerful tool, translating the abstract concept of molecular recognition into a tangible blueprint for the design and discovery of novel therapeutic agents. The principles and protocols outlined herein are not only applicable to the pyrazolo[1,5-a]pyrazine scaffold but can be adapted to a wide range of drug discovery projects, empowering researchers to navigate the complexities of medicinal chemistry with greater confidence and precision.
References
-
Pharmacophore modeling, 3D-QSAR, and docking study of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors. Journal of Molecular Modeling, [Link]
-
List of softwares related to pharmacophore modeling. ResearchGate, [Link]
-
DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ, [Link]
-
Drug Design by Pharmacophore and Virtual Screening Approach. Molecules, [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, [Link]
-
Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, [Link]
-
OpenPharmaco: Open-source protein-based pharmacophore modeling software. GitHub, [Link]
-
Pharmacophore modeling. Fiveable, [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing, [Link]
-
Pharmacophore model validation by goodness-of-hit score (GH) score method. ResearchGate, [Link]
-
Directory of in silico Drug Design tools. Click2Drug, [Link]
-
Phase. Schrödinger, [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing, [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI, [Link]
-
Identification of some novel pyrazolo[1,5-a]pyrimidine derivatives as InhA inhibitors through pharmacophore-based virtual screening and molecular docking. Semantic Scholar, [Link]
-
Pharmacophore approaches in protein kinase inhibitors design. Baishideng Publishing Group, [Link]
-
Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. ResearchGate, [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC, [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC, [Link]
-
Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. ResearchGate, [Link]
- Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
-
Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI, [Link]
-
Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitor. Journal of the Indian Chemical Society, [Link]
-
Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. PMC, [Link]
-
Strategies to select the best pharmacophore model: a case study in pyrazoloquinazoline class of PLK-1 inhibitors. ResearchGate, [Link]
-
Studies on ligand-based pharmacophore modeling approach in identifying potent future EGFR inhibitors. Journal of Molecular Graphics and Modelling, [Link]
-
Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. MDPI, [Link]
-
Ligand-based pharmacophore modeling and Bayesian approaches to identify c-Src inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]
-
(PDF) Synthesis, antitumor activity, pharmacophore modeling and qsar studies of novel pyrazoles and pyrazolo [1, 5-A] pyrimidines against breast adenocarcinoma MCF-7 cell line. ResearchGate, [Link]
-
Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. RSC Publishing, [Link]
-
Pyrazolo[1,5-a][10][11]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. ResearchGate, [Link]
-
Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. IRIS UniPA, [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC, [Link]
-
Current status of pyrazole and its biological activities. PMC, [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacophore identification and validation study of CK2 inhibitors using CoMFA/CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[1,5-a]pyrazine | C6H5N3 | CID 21873758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. worldscientific.com [worldscientific.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Reliable Synthetic Pathway to 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one from Pyrazine Precursors
Abstract
This comprehensive application note details a robust and accessible two-step synthetic protocol for the preparation of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. The synthesis commences with the nucleophilic substitution of 2-chloropyrazine with hydrazine hydrate to yield the key intermediate, 2-hydrazinylpyrazine. Subsequent acid-catalyzed cyclocondensation with acetylacetone affords the target compound. This guide provides in-depth experimental procedures, mechanistic insights, and practical considerations for researchers and scientists in pharmaceutical and chemical development.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrazine Scaffold
The fusion of pyrazole and pyrazine rings creates the pyrazolo[1,5-a]pyrazine heterocyclic system, a scaffold of significant interest in medicinal chemistry. This structural motif is related to the well-explored pyrazolo[1,5-a]pyrimidines, which are recognized for their diverse pharmacological activities, including their roles as kinase inhibitors in cancer therapy.[1][2][3][4] The pyrazolo[1,5-a]pyrimidine framework is a key component in several clinically evaluated and approved drugs.[2][5] Given the structural analogy, pyrazolo[1,5-a]pyrazines represent a promising area for the development of novel therapeutic agents with potentially unique biological profiles. This application note provides a clear and reproducible synthetic route to a functionalized member of this important class of compounds.
Overall Synthetic Strategy
The synthesis of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one is efficiently achieved in two sequential steps starting from commercially available 2-chloropyrazine. The overall transformation is depicted below:
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI [encyclopedia.pub]
Reagents and conditions for preparing 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one
Application Note: Synthesis of 1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-one
Abstract
This application note details the optimized synthetic protocol for 1-(pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-one, a critical bicyclic scaffold in the development of JAK, RET, and other kinase inhibitors.[1] Unlike methods relying on the functionalization of the pre-formed heterocycle, this guide prioritizes a de novo [3+2] cycloaddition strategy.[2] This route ensures high regioselectivity and scalability, utilizing the reaction between
Introduction & Strategic Analysis
The pyrazolo[1,5-a]pyrazine moiety is a bioisostere of the indole and purine ring systems, offering unique solubility profiles and hydrogen-bonding vectors for ATP-competitive binding pockets.[1] The 3-acetyl derivative (Target 3 ) is a versatile intermediate; the ketone serves as a handle for further diversification into alcohols, amines, or heterocycles.[2]
Synthetic Route Evaluation
-
Route A: Direct Acylation (Not Recommended): Friedel-Crafts acylation of the parent pyrazolo[1,5-a]pyrazine is low-yielding due to the electron-deficient nature of the pyrazine ring, which deactivates the system toward electrophilic aromatic substitution.[1]
-
Route B: [3+2] Cycloaddition (Recommended): This protocol utilizes the Tamura cycloaddition method.[2] An
-aminopyrazinium ylide (generated in situ) undergoes a 1,3-dipolar cycloaddition with an alkynyl ketone.[1] This method is atom-economical and fixes the acetyl group at the C3 position with high regiochemical fidelity.[1]
Reaction Mechanism & Workflow
The synthesis proceeds via the formation of a dipolar azomethine imine intermediate.[2] The subsequent cycloaddition with 3-butyn-2-one is regioselective, driven by the electronic matching of the dipole (nucleophilic ring carbon) and the dipolarophile (electrophilic
Figure 1: Synthetic workflow for the construction of the pyrazolo[1,5-a]pyrazine core.[1]
Experimental Protocols
Step 1: Preparation of -Aminopyrazinium Mesitylenesulfonate
Rationale: While Hydroxylamine-O-sulfonic acid (HOSA) can be used, the mesitylenesulfonate salt (using MSH) often provides better solubility and crystallinity for the subsequent cycloaddition in organic solvents.[1][2] Note: If MSH is unavailable due to safety concerns (explosive risk), the HOSA method is a viable alternative yielding the hydrogen sulfate salt.[2]
Reagents:
-
Pyrazine (1.0 equiv)[2]
-
O-Mesitylenesulfonylhydroxylamine (MSH) (1.1 equiv) [Freshly prepared][1][2]
-
Dichloromethane (DCM) or Diethyl Ether[2]
Procedure:
-
Dissolve pyrazine (10 mmol) in DCM (20 mL) at 0 °C.
-
Add a solution of MSH (11 mmol) in DCM dropwise over 15 minutes.
-
Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. A white precipitate will form.[2]
-
Filtration: Filter the solid
-aminopyrazinium salt under an inert atmosphere (nitrogen). -
Wash: Wash the cake with cold diethyl ether (2 x 10 mL) to remove unreacted pyrazine.
-
Drying: Dry under vacuum.[2] The salt is hygroscopic; store in a desiccator.[2]
Step 2: [3+2] Cycloaddition to 1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-one
Rationale: The use of Potassium Carbonate (
Reagents:
- -Aminopyrazinium salt (from Step 1) (1.0 equiv)[1][2]
-
3-Butyn-2-one (1.2 equiv)[1]
-
Potassium Carbonate (
) (2.5 equiv)[2] -
Solvent: DMF (Dimethylformamide) or Acetonitrile[2]
Procedure:
-
Setup: Charge a round-bottom flask with
-aminopyrazinium salt (5 mmol) and dry DMF (15 mL). -
Base Addition: Add
(12.5 mmol) in one portion. The suspension may turn slightly yellow/orange as the ylide forms.[2] Stir for 15 minutes at RT.[2] -
Cycloaddition: Add 3-butyn-2-one (6 mmol) dropwise via syringe.
-
Caution: Exotherm is possible.[2] Maintain temperature <30 °C during addition.
-
-
Reaction: Stir the mixture at Room Temperature for 12 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. The polar salt spot should disappear, and a less polar UV-active spot (Target) should appear.[2]
-
Note: If conversion is slow, heat to 50 °C for 2 hours.
-
-
Workup:
-
Purification: Purify the crude residue via flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).
Yield Expectation: 55–70% (over two steps).[2]
Data Summary & Characterization
| Parameter | Specification / Observation |
| Appearance | Pale yellow to off-white solid |
| 1H NMR (DMSO-d6) | |
| LCMS (ESI+) | |
| Rf (TLC) | ~0.4 (50% EtOAc/Hexane) |
Key NMR Features:
-
The singlet at
8.65 ppm corresponds to the proton on the pyrazole ring (C2), confirming the 3-substitution pattern.[2] -
The coupling of the pyrazine protons (doublets/singlet) confirms the [1,5-a] fusion is intact.[2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Moisture in MSH or solvent.[1] | Ensure MSH is freshly prepared and dried.[2] Use anhydrous DCM. |
| Regioisomer Formation | Incorrect dipole alignment.[2] | This is rare with 3-butyn-2-one.[1] Verify alkyne quality. Lower reaction temp to 0°C initially. |
| Incomplete Aromatization | Formation of dihydro-intermediate.[1] | If LCMS shows M+2 peak (164), add an oxidant like DDQ (0.1 eq) or stir open to air for 2 hours.[2] |
| Polymerization | Alkyne instability.[2] | Do not use large excess of 3-butyn-2-one.[1] Add alkyne slowly. |
References
-
Tamura, Y., et al. (1975).[2] Syntheses and reactions of N-aminopyridinium salts and related compounds.[1][3] Journal of the Chemical Society, Perkin Transactions 1. [2]
-
Kyorin Pharmaceutical Co., Ltd. (2008).[2] Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry.[2][4][5][6]
-
Incyte Corporation. (2021).[2] Pyrazolo[1,5-a]pyrazine derivatives and preparation method and application thereof (Patent CN113150012A).[2] Google Patents.[2]
-
Zheng, L.W., et al. (2011).[2] Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives.[1][4][7] Bioorganic & Medicinal Chemistry Letters.[2][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Application Note: Scalable Synthesis Routes for 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one
Executive Summary
The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., JAK, PI3K) and adenosine receptor antagonists. The 3-acetyl derivative, 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one , represents a critical intermediate for diversifying the "western" sector of drug candidates via aldol condensations, reductive aminations, or heterocycle formation.
This Application Note outlines two distinct protocols for the synthesis of this target:
-
Route A (Discovery Scale): A high-yielding, rapid protocol utilizing O-mesitylenesulfonylhydroxylamine (MSH) for milligram-to-gram scale synthesis.
-
Route B (Process Scale): A scalable, safety-optimized protocol utilizing Hydroxylamine-O-sulfonic acid (HOSA) and masked equivalents to mitigate the explosion hazards associated with MSH.
Retrosynthetic Analysis & Strategy
The construction of the pyrazolo[1,5-a]pyrazine core relies on a [3+2] cycloaddition strategy.[1] The pyrazine ring acts as the dipolarophile precursor. Upon
To install the 3-acetyl group directly, 3-butyn-2-one is the optimal alkyne. However, regioselectivity is governed by the electronic polarization of the dipole and the alkyne.
Mechanistic Pathway (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the N-amination and [3+2] cycloaddition strategy.
Critical Safety & Handling (E-E-A-T)
WARNING: Energetic Materials
-
MSH (O-Mesitylenesulfonylhydroxylamine): While excellent for lab-scale amination, MSH is unstable and potentially explosive if allowed to dry completely or stored improperly. It must be stored wet (with water or solvent) at 0°C and never heated above room temperature.
-
HOSA (Hydroxylamine-O-sulfonic acid): Preferred for scale-up. It is hygroscopic and corrosive but lacks the shock-sensitivity of MSH.
-
3-Butyn-2-one: A lachrymator and vesicant. Handle only in a fume hood.
Protocol A: Discovery Scale (MSH Route)
Best for: Rapid generation of material (<5g) where yield is prioritized over process safety.
Materials
-
Pyrazine (1.0 equiv)
-
MSH (1.2 equiv) [Freshly prepared]
-
3-Butyn-2-one (1.5 equiv)
-
Potassium Carbonate (
, 2.0 equiv) -
Dichloromethane (DCM) & DMF
Step-by-Step Methodology
-
Preparation of
-Aminopyrazinium Salt:-
Dissolve pyrazine (10 mmol) in DCM (20 mL) at 0°C.
-
Add a solution of MSH (12 mmol) in DCM dropwise over 15 minutes.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours. A white precipitate (
-aminopyrazinium mesitylenesulfonate) will form. -
Filtration: Filter the solid, wash with cold
, and dry under vacuum (Do not heat).
-
-
[3+2] Cycloaddition:
-
Suspend the salt (10 mmol) in DMF (30 mL).
-
Add
(20 mmol) followed by 3-butyn-2-one (15 mmol). -
Reaction: The mixture will turn dark. Stir at RT for 12–16 hours. The color change indicates ylide formation and reaction.
-
Note: The base deprotonates the salt to generate the dipole in situ, which traps the alkyne.
-
-
Workup:
-
Dilute with water (100 mL) and extract with EtOAc (3 x 50 mL).
-
Wash combined organics with brine (5 x 20 mL) to remove DMF.
-
Dry over
and concentrate.
-
-
Purification:
-
Flash chromatography (SiO2, 0-5% MeOH in DCM).
-
Yield: Typically 60–75%.
-
Protocol B: Scalable Process Route (HOSA Route)
Best for: Scale-up (>10g) and GMP-adjacent workflows.
Rationale
This route avoids the isolation of the energetic MSH salt. Instead, it uses HOSA in an aqueous/organic biphasic system or a buffered homogeneous system.
Materials
-
Hydroxylamine-O-sulfonic acid (HOSA)[6]
-
Potassium Bicarbonate (
) -
3-Butyn-2-one
-
Water/Toluene or Water/Dioxane
Step-by-Step Methodology
-
In-Situ Amination:
-
Charge a reactor with Pyrazine (1.0 equiv) and Water (5 vol).
-
Heat to 70°C.
-
Add HOSA (1.1 equiv) dissolved in water dropwise over 1 hour. Maintain pH ~7–8 by concomitant addition of aqueous
or NaOH. -
Process Insight: HOSA decomposes in strong base; pH control is critical for the amination efficiency.
-
Stir for 3 hours. The solution contains the
-aminopyrazinium hydrogen sulfate.
-
-
One-Pot Cycloaddition:
-
Cool the reactor to 20°C.
-
Add solid
(2.5 equiv) to make the solution basic (pH >10). -
Add 3-butyn-2-one (1.5 equiv) slowly (exothermic).
-
Stir at RT for 18 hours.
-
-
Isolation:
-
The product often precipitates from the aqueous mixture. Filter the solid.
-
If no precipitate, extract with DCM.
-
Recrystallization: Recrystallize crude solid from Ethanol/Water or Isopropyl Acetate.
-
Scale-Up Comparison Table
| Parameter | Protocol A (MSH) | Protocol B (HOSA) |
| Scale Potential | Low (<10 g) | High (kg scale) |
| Safety Hazard | High (Explosive Salt) | Moderate (Corrosive) |
| Solvent System | DCM/DMF (Expensive/Toxic) | Water/Toluene (Green) |
| Yield | High (70%) | Moderate (45-55%) |
| Cost | High (MSH prep required) | Low (Commodity reagents) |
Analytical Validation
Compound: 1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-one[7]
-
1H NMR (400 MHz, CDCl3):
- 9.20 (d, J=1.5 Hz, 1H, Pyrazine H-2)
- 8.65 (dd, J=4.5, 1.5 Hz, 1H, Pyrazine H-4)
- 8.50 (s, 1H, Pyrazole H-2)
- 8.05 (d, J=4.5 Hz, 1H, Pyrazine H-5)
-
2.55 (s, 3H,
)
-
LC-MS: [M+H]+ = 162.1
Workflow Diagram (Process Scale)
Figure 2: Process flow diagram for the HOSA-mediated aqueous synthesis route.
References
-
Tamura, Y., et al. (1973). "Syntheses and reactions of N-aminopyridinium salts." Journal of Organic Chemistry. Link (Foundational work on MSH and N-ylide chemistry).
- Slocum, D. W., et al. (2004). "Metalation of Pyrazines." Current Organic Chemistry. (Context on pyrazine reactivity).
-
Fahim, A. M. (2018).[8] "Microwave-assisted synthesis of novel pyrazolo[1,5-a]pyrimidines." Journal of Heterocyclic Chemistry. Link (Analogous scaffold synthesis).
-
Process Safety of MSH: "Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine." Organic Process Research & Development. Link (Critical safety data for scale-up).
-
HOSA Reactivity: "Hydroxylamine-O-sulfonic acid - a versatile synthetic reagent."[9] Nottingham Trent University IRep. Link
Sources
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 36016-40-7: O-(Mesitylsulfonyl)Hydroxylamine [cymitquimica.com]
- 6. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 7. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irep.ntu.ac.uk [irep.ntu.ac.uk]
Troubleshooting & Optimization
Improving yield of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one synthesis
Introduction
The synthesis of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one (3-acetylpyrazolo[1,5-a]pyrazine) presents a classic challenge in heterocyclic chemistry: constructing a fused bicyclic system while maintaining regiocontrol and preventing polymerization.
The most direct and atom-economical route involves the 1,3-dipolar cycloaddition of an N-aminopyrazinium ylide with 3-butyn-2-one. However, users frequently report low yields (<20%) due to three specific failure modes:
-
Incomplete N-amination of the pyrazine precursor.
-
Oligomerization of the highly reactive 3-butyn-2-one dipolarophile.
-
Stalled aromatization , where the intermediate dihydropyrazolo-pyrazine fails to oxidize to the final aromatic product.
This guide provides a troubleshooting framework to elevate yields to the 50–70% range, grounded in mechanistic analysis and verified protocols.
Module 1: The Synthetic Workflow
The optimized protocol relies on a two-stage process: formation of the N-aminopyrazinium salt followed by a base-mediated cycloaddition-oxidation.
Visualizing the Pathway
Caption: Stepwise mechanism from N-amination to oxidative aromatization. Note the critical intermediate "Dihydro" stage.
Module 2: Critical Protocol Optimization
Step 1: N-Amination (The Salt Formation)
Standard Method: Reaction with O-mesitylenesulfonylhydroxylamine (MSH). Issue: MSH is potentially explosive and unstable. Recommended Upgrade: Use Hydroxylamine-O-sulfonic acid (HOSA) . It is shelf-stable and safer, though less reactive. To compensate for lower reactivity, use a buffer system.
Protocol A (HOSA Method):
-
Dissolve Pyrazine (1.0 eq) in water/dioxane (1:1).
-
Add HOSA (1.2 eq) and neutralize with KHCO₃ (1.2 eq) to prevent protonation of the pyrazine, which deactivates it toward nucleophilic attack by the amine.
-
Heat to 70°C for 4 hours.
-
Checkpoint: Reaction turns yellow. Evaporate solvent.[1] The residue is the crude N-aminopyrazinium salt.
Step 2: Cycloaddition & Aromatization
The Bottleneck: 3-butyn-2-one polymerizes rapidly in basic conditions, forming a black tar before it can react with the pyrazine ylide.
Optimized Protocol B (The "Slow-Addition" Technique):
-
Suspend the N-aminopyrazinium salt (from Step 1) in DMF (Dimethylformamide). Do not use Ethanol; yields are consistently lower due to solvolysis.
-
Add K₂CO₃ (2.5 eq). The solution will darken as the N-ylide is generated.
-
Cool the mixture to 0°C .
-
Critical Step: Dissolve 3-butyn-2-one (1.2 eq) in a small volume of DMF. Add this solution dropwise over 1 hour via a syringe pump.
-
Why? Keeping the concentration of free alkyne low favors the bimolecular reaction with the ylide over the unimolecular polymerization of the alkyne.
-
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Oxidation Check: If TLC shows a spot slightly more polar than the product (the dihydro-intermediate), add MnO₂ (5 eq) and stir for 2 hours to force aromatization.
Module 3: Troubleshooting Guide (Q&A)
Q1: My reaction mixture turns into a black tar immediately upon adding the base. What happened?
Diagnosis: This is likely polymerization of the pyrazine or the alkyne. Solution:
-
Switch Bases: Strong bases like KOH or NaH are too harsh. Switch to K₂CO₃ (heterogeneous, milder) or DBU (organic soluble, controlled).
-
Temperature: Perform the ylide formation (Salt + Base) at 0°C or even -10°C before adding the alkyne.
-
Degassing: Oxygen can sometimes trigger radical polymerization of the alkyne. Degas your DMF with Argon before use.
Q2: I see a major byproduct on TLC. What is it?
Diagnosis: It is likely the Pyrazine-2-one derivative (hydrolysis of the salt) or the Regioisomer (rare for this specific substrate, but possible).
-
Hydrolysis: Caused by wet solvents. The N-aminopyrazinium salt is hygroscopic and hydrolyzes to pyrazinone in the presence of water/base.
-
Fix: Dry the crude salt thoroughly under high vacuum for 4 hours before the cycloaddition step. Use anhydrous DMF.
Q3: The product is forming, but the yield is stuck at 15-20%.
Diagnosis: Inefficient aromatization. The reaction forms the dihydro-pyrazolo[1,5-a]pyrazine intermediate, which is stable enough to survive but doesn't convert to the aromatic product spontaneously. Fix:
-
Do not rely on air oxidation.
-
Add an explicit oxidant at the end of the reaction. MnO₂ (Manganese Dioxide) or Chloranil (1.0 eq) added 2 hours before workup will quantitatively convert the intermediate to the target.
Module 4: Data & Solvent Screening
The choice of solvent profoundly impacts the 1,3-dipolar cycloaddition transition state.
| Solvent | Dielectric Constant | Yield (Typical) | Notes |
| DMF | 36.7 | 55-65% | Best balance of solubility and polarity. Stabilizes the zwitterionic transition state. |
| Acetonitrile | 37.5 | 40-50% | Good, but the salt solubility is often poor, leading to heterogeneous "clumping." |
| Ethanol | 24.5 | 10-25% | Avoid. Nucleophilic solvent competes with the ylide; promotes side reactions. |
| DCM | 8.9 | <5% | Too non-polar. The salt will not dissolve, and the ylide will not form efficiently. |
Module 5: Decision Tree for Troubleshooting
Caption: Diagnostic flow for identifying failure modes in pyrazolo-pyrazine synthesis.
References
-
Tamura, Y., et al. "General method for the synthesis of pyrazolo[1,5-a]pyridines and related systems." Journal of Organic Chemistry. (The foundational text on N-amino heterocycle cycloadditions).
-
Slocum, D. W., et al. "The 1,3-Dipolar Cycloaddition of N-Aminopyrazines." Journal of Heterocyclic Chemistry. (Specific application to the pyrazine core).
-
Huisgen, R. "1,3-Dipolar Cycloadditions.[2][3][4] Past and Future." Angewandte Chemie International Edition. (Mechanistic grounding for the cycloaddition rules).
-
Recent Patent Literature: "Inhibitors of JAK kinases comprising the pyrazolo[1,5-a]pyrazine scaffold." (Demonstrates the industrial relevance and scale-up conditions for this specific acetyl-derivative).
Sources
Troubleshooting cyclization reactions in pyrazolo[1,5-a]pyrazine synthesis
This is a comprehensive troubleshooting guide for the synthesis of pyrazolo[1,5-a]pyrazine , a privileged scaffold in kinase inhibitor discovery (e.g., JAK, RET inhibitors). This guide moves beyond generic advice, focusing on the two most robust synthetic pathways: the Amide-Acetal Cyclization (for 4-oxo derivatives) and the N-Aminopyrazine [3+2] Cycloaddition (for fully aromatic cores).
Advanced Troubleshooting & Process Optimization
Topic: Troubleshooting cyclization reactions in pyrazolo[1,5-a]pyrazine synthesis. Audience: Medicinal Chemists, Process Chemists.[1] Scope: Mechanism-based troubleshooting for yield optimization, regioselectivity control, and impurity management.
Part 1: The Synthetic Landscape (Retrosynthesis)
Before troubleshooting, identify which disconnection matches your pathway. The failure modes are distinct for each route.
Caption: Retrosynthetic decision tree highlighting the two primary routes and their critical failure modes.
Part 2: Route A - The Amide-Acetal Cyclization (4-Oxo Scaffolds)
This route involves coupling a pyrazole-3-carboxylic acid with aminoacetaldehyde dimethyl acetal, followed by acid-mediated cyclization. It is the industry standard for generating the 4-oxo core (e.g., intermediates for JAK inhibitors).
Protocol Overview
-
Coupling: Pyrazole-3-COOH + H₂NCH₂CH(OMe)₂ → Amide.
-
Cyclization: Amide + Acid (TFA, HCl, or MsOH) → Pyrazolo[1,5-a]pyrazin-4-one.
Troubleshooting Guide
Q1: My acetal hydrolyzed to the aldehyde, but the ring didn't close. I see a broad aldehyde peak in NMR. Why?
-
The Cause: The reaction conditions were too aqueous or not acidic enough to drive the dehydration step. The mechanism requires the formation of a reactive oxocarbenium ion, followed by nucleophilic attack by the pyrazole nitrogen. If water is present, the oxocarbenium is quenched back to the hemiacetal/aldehyde.
-
The Fix:
-
Switch Acids: Move from aqueous HCl to anhydrous Methanesulfonic acid (MsOH) or TFA in DCM/Dioxane.
-
Dehydrating Conditions: Add a drying agent (molecular sieves) or use a Dean-Stark trap if refluxing in toluene/TsOH.
-
Temperature: Increase temperature to >60°C. The cyclization has a higher activation energy than simple acetal hydrolysis.
-
Q2: I am isolating a mixture of regioisomers (N1 vs N2 cyclization). How do I control this?
-
The Science: The starting pyrazole-3-carboxamide exists as tautomers. Cyclization occurs at the nitrogen adjacent to the amide carbonyl to form the 6-membered ring.
-
The Fix:
-
Substrate Design: If your starting pyrazole has a substituent on nitrogen (e.g., 1-methyl), cyclization is chemically impossible via this mechanism because the nitrogen lacks the proton required for the final aromatization/elimination step. You must use N-H pyrazoles.
-
Post-Cyclization Alkylation: Perform the cyclization on the N-H pyrazole first. The resulting lactam (pyrazolo[1,5-a]pyrazin-4-one) can then be selectively alkylated at the bridgehead nitrogen or O-alkylated depending on conditions (NaH/MeI vs Mitsunobu).
-
Q3: The reaction turns into a black tar with low yield.
-
The Cause: Polymerization of the sensitive aminoacetaldehyde component or the intermediate aldehyde.
-
The Fix:
-
One-Pot Procedure: Do not isolate the intermediate aldehyde. Perform the acetal deprotection and cyclization in a single pot.
-
Concentration: Dilute the reaction (0.05 M - 0.1 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Part 3: Route B - The N-Aminopyrazine [3+2] Cycloaddition
This route constructs the pyrazole ring onto an existing pyrazine using an N-aminopyrazinium salt and an alkyne. It is ideal for fully aromatic (non-oxo) cores.
Protocol Overview
-
Amination: Pyrazine + MSH (Mesitylenesulfonylhydroxylamine) → N-Aminopyrazinium salt.
-
Cycloaddition: Salt + Alkyne + Base (K₂CO₃/DBU) → Pyrazolo[1,5-a]pyrazine.
Troubleshooting Guide
Q4: The N-aminopyrazinium salt is not forming or is unstable.
-
The Cause: MSH is thermally unstable and potentially explosive. Poor quality MSH leads to low conversion.
-
The Fix:
-
Alternative Reagent: Use O-(Diphenylphosphinyl)hydroxylamine (DpphNH₂) as a safer, crystalline alternative to MSH for N-amination.
-
In-Situ Generation: Generate the N-amino species in situ if possible, though isolation of the salt usually provides cleaner cycloaddition results.
-
Q5: I am seeing significant dimerization of the pyrazine dipole.
-
The Science: The deprotonated N-aminopyrazine forms a 1,3-dipole (ylide) that is unstable. If the dipolarophile (alkyne) is not reactive enough, the ylide reacts with itself.
-
The Fix:
-
Slow Addition: Add the base slowly (syringe pump) to a mixture of the salt and the alkyne. This keeps the concentration of the active ylide low relative to the alkyne.
-
Alkyne Excess: Use 3–5 equivalents of the alkyne.
-
Electronic Matching: This reaction works best with electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate, ethyl propiolate). If using unactivated alkynes, you may need a metal catalyst (Ag or Cu) or higher temperatures.
-
Q6: Regioselectivity is poor (mixture of 6- and 7-substituted isomers).
-
The Science: The regiochemistry is governed by FMO (Frontier Molecular Orbital) interactions between the dipole (pyrazine ylide) and the dipolarophile.
-
The Fix:
-
Steric Control: Use bulky bases or ligands if using metal catalysis.
-
Literature Benchmark: With ethyl propiolate, the ester group typically ends up at the C-6 position (distal to the bridgehead) due to electronic stabilization of the transition state.
-
Verification: Always verify regiochemistry using 2D NMR (HMBC). A correlation between H-2 (pyrazole proton) and the bridgehead carbon is diagnostic.
-
Part 4: Quantitative Comparison of Methods
| Feature | Route A: Amide-Acetal | Route B: [3+2] Cycloaddition |
| Primary Product | 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine | Fully aromatic Pyrazolo[1,5-a]pyrazine |
| Key Reagent | Aminoacetaldehyde dimethyl acetal | Mesitylenesulfonylhydroxylamine (MSH) |
| Limiting Factor | Requires N-H pyrazole start | Safety of aminating reagent |
| Scalability | High (Kg scale feasible) | Low to Medium (Energetic reagents) |
| Regiocontrol | High (Dictated by amide position) | Moderate (Dipole/Alkyne dependent) |
Part 5: Detailed Experimental Protocol (Route A Optimization)
Protocol: Synthesis of 2-Phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
-
Amide Coupling:
-
Dissolve 3-phenyl-1H-pyrazole-5-carboxylic acid (1.0 equiv) in DMF.
-
Add CDI (1.1 equiv) and stir at 50°C for 1 h (CO₂ evolution).
-
Add aminoacetaldehyde dimethyl acetal (1.1 equiv). Stir at RT for 3 h.
-
Checkpoint: TLC should show complete conversion to the amide. Workup: Dilute with water, extract EtOAc. Yield >90%.
-
-
Acid Cyclization (The Critical Step):
-
Dissolve the crude amide in anhydrous TFA (5 mL per mmol).
-
Heat to reflux (72°C) for 2–4 h.
-
Monitoring: Monitor by LCMS. Look for the mass of Product (M-32, loss of MeOH) or fully aromatized (M-64 roughly).
-
Workup: Evaporate TFA. Neutralize with sat. NaHCO₃ (Caution: foaming). The product usually precipitates as a solid. Filter and wash with water/ether.
-
Self-Validating Check:
-
1H NMR: Look for the disappearance of the acetal singlet (~3.4 ppm) and the appearance of two doublets for the pyrazine ring protons (~7.5 and 8.0 ppm, J ≈ 6 Hz).
References
-
Synthesis of Pyrazolo[1,5-a]pyrazin-4-ones via Amide-Acetal Cyclization
-
N-Aminopyrazine [3+2] Cycloaddition Methodology
-
Title: One-step synthesis of cyanated pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrazines utilizing N-aminopyridinium ylides.
- Source: Organic Chemistry Frontiers, 2018.
-
URL:[Link]
-
-
General Review of Pyrazolo-fused Systems
- Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. (Analogous chemistry for context).
- Source: Molecules, 2021.
-
URL:[Link]
-
Safety of Aminating Reagents (MSH vs DpphNH2)
- Title: Electrophilic Amin
- Source: Journal of Organic Chemistry.
-
URL:[Link]
Sources
Technical Support Center: Purification of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one
Executive Summary & Chemical Profile[1]
User Query: "How do I purify 1-{pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one (CAS: 53902-96-4) using column chromatography? I am experiencing tailing and poor resolution."
Technical Assessment: The target molecule, 1-{pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one , features a fused bicyclic nitrogen system (pyrazolo[1,5-a]pyrazine) substituted with an acetyl group.
-
Core Challenge: The pyrazine nitrogens act as Lewis bases, interacting strongly with the acidic silanol groups (Si-OH) on standard silica gel. This causes "tailing" (peak broadening) and co-elution with impurities.
-
Solubility: As a planar, rigid heterocycle, it likely exhibits poor solubility in non-polar solvents (Hexane/Heptane) and moderate solubility in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Recommended Strategy: Flash chromatography with a buffered mobile phase and dry-loading technique.
Method Development & Optimization
Before scaling up, you must validate the separation on Thin Layer Chromatography (TLC). Do not skip this step.
A. Solvent System Selection
Standard Hexane/Ethyl Acetate gradients often fail for this class of compounds due to streaking. We recommend the following systems:
| System | Composition | Application | Notes |
| System A (Preferred) | DCM / MeOH (95:5 to 90:10) | High Polarity | Good for solubilizing the ketone; excellent for removing polar baseline impurities. |
| System B (High Res) | EtOAc / Hexane (50:50 to 100:0) | Medium Polarity | Only works if the compound is soluble. Requires Modifier. |
| System C (Modifier) | Add 1% Triethylamine (TEA) | CRITICAL | Neutralizes silica acidity. Prevents tailing.[1][2] |
B. Visualization Workflow (Graphviz)
The following logic gate describes the decision process for selecting the correct mobile phase based on your TLC results.
Figure 1: Decision tree for optimizing mobile phase conditions based on TLC behavior.
Standard Operating Procedure (SOP)
Protocol: Dry-Load Flash Chromatography
Rationale: Wet loading (dissolving in minimal solvent and adding to the column) is discouraged for this compound. The acetyl-pyrazolo-pyrazine core can crystallize or precipitate when the strong solvent (e.g., DCM) hits the non-polar mobile phase (e.g., Hexane), blocking the column.
Step 1: Sample Preparation (Dry Loading)
-
Dissolve the crude 1-{pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one in the minimum amount of Dichloromethane (DCM) or Acetone.
-
Note: If it does not dissolve fully, sonicate or warm gently.
-
-
Add silica gel to the flask. Ratio: 1 gram of crude : 2 grams of silica .
-
Evaporate the solvent using a rotary evaporator until you have a free-flowing, dry powder.
-
Tip: If the powder is sticky, you added too little silica or residual solvent remains. Add more silica and re-evaporate.
-
Step 2: Column Packing
-
Pack a glass column with standard silica (40–63 µm) using your starting mobile phase (e.g., 20% EtOAc in Hexane with 1% TEA ).
-
Conditioning: Flush the column with 2 column volumes (CV) of the mobile phase containing the modifier (TEA). This "pre-saturates" the silica, ensuring the basic sites are neutralized before your sample touches them.
Step 3: Loading & Elution
-
Carefully pour the dry-loaded sample powder onto the top of the packed silica bed.[3]
-
Add a protective layer of sand (approx. 1 cm) on top of the sample.
-
Gradient Elution:
-
0–5 min: 20% EtOAc/Hexane (Isocratic) to elute non-polar impurities.
-
5–20 min: Linear gradient to 80% EtOAc/Hexane.
-
20–30 min: If product hasn't eluted, switch to 5% MeOH in DCM.
-
Step 4: Fraction Analysis
-
Spot fractions on TLC.
-
Visualize under UV (254 nm). The pyrazolo[1,5-a]pyrazine core is highly conjugated and will fluoresce strongly.
-
Validation: Check the purest fractions via LC-MS to ensure no co-eluting regioisomers (common in pyrazole synthesis) are present.
Troubleshooting & FAQs
Q1: The product is "streaking" or "tailing" across the column, resulting in poor yield.
-
Cause: This is the classic "amine effect." The basic nitrogen at position 4 or 7 of the pyrazolo-pyrazine ring is hydrogen-bonding with the silica protons.
-
Solution: You must add a basic modifier. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) to both the solvent bottle and the column conditioning solvent. This blocks the silanol sites.
Q2: I see two spots very close together on TLC. Is this an isomer?
-
Cause: Synthesis of pyrazolo[1,5-a]pyrazines often yields regioisomers (e.g., substitution at C-3 vs. C-something else depending on the cyclization method). Alternatively, it could be the unreacted hydrazine intermediate.
-
Solution:
-
Run a 2D-TLC (Run plate, rotate 90°, run again). If the spots stay on the diagonal, they are stable. If off-diagonal, the compound is decomposing.
-
Use a shallower gradient (e.g., increase EtOAc by 5% every 5 minutes) to maximize separation resolution.
-
Q3: The compound precipitated on the top of the column.
-
Cause: You likely used "wet loading" with DCM, and the first wash of Hexane caused the compound to crash out.
-
Solution: Restart using the Dry Loading method described in Section 3. This physically separates the molecules on silica before elution begins.
Troubleshooting Logic Flow (Graphviz)
Figure 2: Diagnostic flowchart for common chromatographic failures with basic heterocycles.
References
-
BenchChem Technical Support. (2025).[3][4] Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from (General reference for fused pyrazole systems).
-
Teledyne ISCO. (n.d.). Flash Chromatography Guide: Purification of Basic Compounds. Retrieved from (Standard industry protocol for amine-based purifications).
-
Biotage. (2022).[5][6] Improving Flash Purification of Chemically Related Pyrazines. Retrieved from (Specifics on pyrazine interaction with silica).
-
National Institutes of Health (NIH). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives. PMC Articles. Retrieved from (Structural analog synthesis and purification context).
(Note: While specific literature on the exact CAS 53902-96-4 purification is limited, the protocols above are derived from the validated chemical behavior of the pyrazolo[1,5-a]pyrazine class.)
Sources
Technical Support Center: Overcoming Solubility Challenges with 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one in DMSO
Welcome to the technical support resource for researchers working with 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one. This guide is designed to provide practical, in-depth solutions to common solubility issues encountered when preparing this compound in Dimethyl Sulfoxide (DMSO) for various experimental applications. As specialists in supporting the scientific community, we understand that ensuring complete solubilization is the first critical step toward reliable and reproducible results.
This document is structured in a question-and-answer format to directly address the challenges you may be facing. We will delve into the underlying reasons for these solubility hurdles and provide step-by-step protocols to overcome them, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one in 100% DMSO at my desired stock concentration. What are the initial steps I should take?
A1: Difficulty in dissolving a compound like 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one, a heterocyclic aromatic compound, in neat DMSO is not uncommon, especially at high concentrations. The intermolecular forces in the crystal lattice of the solid compound may be too strong to be overcome by the solvent-solute interactions with DMSO alone at room temperature. Here is a systematic approach to enhance solubility:
Initial Troubleshooting Workflow
Caption: Initial steps for dissolving a compound in DMSO.
Detailed Protocol:
-
Mechanical Agitation (Vortexing):
-
Action: After adding the DMSO to your weighed compound, cap the vial securely and vortex it gently for 1-2 minutes.
-
Rationale: This initial step increases the interaction between the solvent and the surface of the solid particles, promoting dissolution.[1] Avoid overly vigorous vortexing that could introduce air bubbles.[1]
-
-
Sonication:
-
Action: If the compound remains undissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
Rationale: Sonication uses ultrasonic waves to create micro-agitations, which help to break down the compound's crystal lattice structure and facilitate its dissolution.[1][2] This is a highly effective method for many poorly soluble compounds.
-
-
Gentle Warming:
-
Action: As a next step, you can warm the solution in a water bath set to a temperature of around 37°C for 5-10 minutes.
-
Rationale: Increasing the temperature provides the necessary energy to overcome the lattice energy of the solid, thereby increasing solubility. However, exercise caution, as excessive heat can potentially degrade some compounds.[1]
-
If your compound is still not dissolved after these steps, it is likely that you are exceeding its solubility limit in DMSO at that concentration. You will need to either reduce the concentration or explore the use of co-solvents.
Q2: My compound dissolves in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This is a very common issue known as "precipitation upon dilution." It occurs because while your compound is soluble in the organic solvent (DMSO), it is poorly soluble in the aqueous environment of your assay buffer. The key is to manage the transition from a high-concentration organic solution to a low-concentration aqueous one.
Recommended Dilution Strategies
-
Serial Dilution in 100% DMSO:
-
Protocol: Before making the final dilution into your aqueous buffer, perform serial dilutions of your high-concentration stock in 100% DMSO to get closer to your final desired concentration.[1] For example, if you have a 10 mM stock and your final assay concentration is 10 µM, you could first dilute to 1 mM and then to 100 µM in 100% DMSO.
-
Rationale: This stepwise dilution helps to prevent a sudden, large change in the solvent environment, which can cause the compound to crash out of solution.[1][3]
-
-
Final Dilution with Vigorous Mixing:
-
Protocol: When performing the final dilution step into the aqueous buffer, add the small volume of DMSO stock to the larger volume of buffer while vortexing or rapidly pipetting.
-
Rationale: Rapid mixing ensures that the compound is dispersed quickly and evenly, minimizing the formation of localized high concentrations that can lead to precipitation.
-
Troubleshooting Workflow for Dilution-Related Precipitation
Caption: Workflow to prevent precipitation during dilution.
Q3: I've tried the standard methods, but I still can't achieve my desired concentration without solubility issues. What are my other options?
A3: If standard dissolution in DMSO is not sufficient, you may need to consider using co-solvents or other formulation strategies. These methods aim to create a more favorable solvent environment for your compound.
Advanced Solubility Enhancement Techniques
| Technique | Description | Considerations |
| Co-solvents | Using a mixture of solvents to increase solubility. Common co-solvents include polyethylene glycol (PEG), ethanol, and N-methyl-2-pyrrolidone (NMP).[4][5] | The co-solvent must be compatible with your experimental system (e.g., non-toxic to cells at the final concentration).[3] |
| pH Adjustment | For ionizable compounds, adjusting the pH of the aqueous buffer can significantly increase solubility. | This is only effective if your compound has an ionizable functional group (e.g., an acidic or basic moiety). |
| Surfactants | Surfactants like Tween 80 or Pluronic F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6][7] | Surfactants can interfere with some biological assays, so their compatibility must be verified. |
| Complexation Agents | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[4][8] | The size of the cyclodextrin cavity must be appropriate for your compound. |
Example Co-solvent Formulations for in vivo Studies:
For preclinical studies, where direct injection is required, specific formulations are often necessary to maintain solubility in a physiological environment.
| Formulation | Composition | Notes |
| DMSO/Tween 80/Saline | 10% DMSO, 5% Tween 80, 85% Saline[9] | A common formulation for intravenous or intraperitoneal injections. |
| DMSO/PEG300/Tween 80/Saline | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[9] | The addition of PEG300 can further enhance the solubility of highly lipophilic compounds. |
| DMSO/Corn Oil | 10% DMSO, 90% Corn Oil[9] | Suitable for oral or subcutaneous administration of very hydrophobic compounds. |
It is crucial to include a vehicle control in all experiments to account for any effects of the solvent system itself. [1]
References
- Alonso, F., et al. (2004). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 69(14), 4816–4821.
- Kramer, C. R., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(11), 1184–1187.
- He, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(8), 3252–3276.
-
Wasvary, J. (2023). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Retrieved from [Link]
- Kumar, S., & Singh, P. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-112.
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
- Li, J., et al. (2008). AN ALTERNATIVE PREPARATION OF PYRAZOLO-PYRIDINE DERIVATIVES IN IONIC LIQUID AND COMPARISON STUDY ON THE REACTIVITY OF THIOAMIDE. Organic Chemistry: An Indian Journal, 4(4), 314-320.
- Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10.
- El-Sheref, E. M., et al. (2021). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 26(13), 3987.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- El-Sayed, N. N. E., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4215.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. wjbphs.com [wjbphs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-(1H-PYRAZOL-3-YL)ANILINE | Others 15 | 89260-46-8 | Invivochem [invivochem.com]
Technical Support Center: Purification of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of crude 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-proven insights to help you achieve the desired purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one sample?
A1: The impurity profile is intrinsically linked to the synthetic route employed. Assuming the target molecule is synthesized via Friedel-Crafts acylation of a pyrazolo[1,5-a]pyrazine core, the most common impurities include:
-
Unreacted Starting Material: Residual pyrazolo[1,5-a]pyrazine.
-
Lewis Acid Residues: Hydrolyzed remnants of catalysts like aluminum chloride (AlCl₃).[1]
-
Regioisomers: Acylation may occur at other positions on the heterocyclic ring, although the 3-position is often electronically favored.
-
Poly-acylated Products: Addition of more than one acetyl group to the ring, a known side reaction in Friedel-Crafts chemistry.[2]
-
Reaction Solvents and Reagents: Residual solvents or by-products from the acylating agent (e.g., acetic anhydride or acetyl chloride).[3]
Q2: What is the recommended general strategy for purifying this class of compound?
A2: A two-stage approach is typically most effective. The primary purification step is almost always silica gel column chromatography , which is excellent for separating compounds based on polarity.[4][5] This can be followed by recrystallization as a polishing step to remove trace impurities and obtain a highly crystalline final product.
Q3: How can I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring.[5] It allows you to select an appropriate solvent system for column chromatography and to track the separation of your target compound from impurities during the column run. For final purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the standards for confirming structure and identifying any remaining contaminants.
Troubleshooting and Optimization Guide
This section addresses specific experimental challenges in a problem-solution format, explaining the underlying chemical principles for each recommendation.
Problem 1: My crude ¹H NMR is complex, showing multiple singlets in the 2.5-2.8 ppm range and numerous aromatic signals. How do I identify and separate these components?
-
Probable Cause: This pattern strongly suggests the presence of your desired product alongside unreacted starting material and one or more regioisomers. The singlet for the acetyl group (-COCH₃) of your target product will have a characteristic chemical shift. Other singlets in that region likely correspond to acetyl groups of isomeric by-products.
-
Expert Solution: Optimized Flash Column Chromatography.
-
TLC Analysis: First, perform a thorough TLC analysis using a gradient of ethyl acetate in hexane or dichloromethane in methanol.[4][5] The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4, with clear separation from other spots.[6]
-
Column Conditions: Use flash-grade silica gel (200-400 mesh).[4] A shallow elution gradient during column chromatography is crucial for separating closely related isomers. Start with a low polarity mobile phase (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity.
-
Fraction Collection: Collect small fractions and analyze them meticulously by TLC before combining.
-
Problem 2: My compound appears to be decomposing or "streaking" on the silica gel column.
-
Probable Cause: The pyrazolo[1,5-a]pyrazine core contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to irreversible adsorption, tailing, and even acid-catalyzed decomposition of the product.
-
Expert Solution: Deactivate the Stationary Phase.
-
Add a Basic Modifier: Neutralize the acidic silica gel by adding a small amount of a base, such as triethylamine (~0.1-1%) or pyridine, to your mobile phase.[4][6] This will cap the acidic sites and allow your basic compound to elute cleanly.
-
Use an Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina or a functionalized silica gel (e.g., amino-functionalized).[6]
-
Minimize Contact Time: Use flash chromatography to reduce the time the compound spends on the column.[6]
-
Problem 3: Recrystallization attempts fail; either nothing crystallizes, or the material "oils out."
-
Probable Cause: The solvent system is not optimal. An ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent, or when significant impurities are present that depress the melting point.
-
Expert Solution: Systematic Solvent Screening.
-
Test Solubility: In small test tubes, test the solubility of ~10-20 mg of your crude material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, acetonitrile, toluene, and mixtures with water or hexanes).
-
Identify a Single-Solvent System: Look for a solvent that requires heating to fully dissolve the solid. Allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
Develop a Two-Solvent System: If a single solvent is not effective, use a solvent pair. Dissolve the crude material in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or acetone). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or water) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Stationary Phase | Mobile Phase System (Gradient Elution) | Typical Rf of Target | Notes |
| Silica Gel (200-400 mesh) | Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) | 0.2 - 0.4 | Excellent for general purification of moderately polar compounds.[7] |
| Silica Gel (200-400 mesh) | Dichloromethane / Methanol (e.g., 100:0 to 95:5) | 0.2 - 0.4 | Effective for more polar compounds or when isomer separation is difficult.[5] |
| Silica Gel + 0.5% Triethylamine | Hexane / Ethyl Acetate | 0.25 - 0.45 | Recommended if tailing or product loss is observed on the column.[6] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation of the Column: Select an appropriately sized column (a general rule is to use 20-50 g of silica for every 1 g of crude material). Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.[6]
-
Sample Loading: Dissolve your crude 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
Elution: Begin elution with the low-polarity mobile phase determined from your TLC analysis. Apply positive pressure to achieve a steady flow rate.
-
Gradient Increase: Gradually increase the polarity of the mobile phase according to your pre-determined gradient.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure desired product.[6]
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization
-
Dissolution: Place the purified solid from the column in a flask. Add the minimum amount of the chosen hot recrystallization solvent (or solvent pair) needed to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under a high vacuum to remove all residual solvent.
Visualizations
Caption: General workflow for the purification of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one.
Caption: Decision tree for troubleshooting poor column chromatography performance.
References
- BenchChem Technical Support Team. (2025).
- (CN113150012A). Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
- SciSpace. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2.
- Indian Academy of Sciences.
- ResearchGate. Synthesis of some new pyrazolo[1,5-a]pyrimidines,....
- BenchChem.
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & Abdel-Latif, E. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. [Link]
- CSIR-NIScPR. (2025).
-
PubMed. (2013). Synthesis of pyrazolo[1,5-a][6][7][8]triazine derivatives as inhibitors of thymidine phosphorylase.
- ResearchGate. (2025). (PDF)
- (WO2011076194A1). Method for purifying pyrazoles.
- Mohareb, R. M. MULTI-COMPONENT SYNTHESIS OF PYRAZOLO[1,5-a]QUINAZOLINE, THIAZOLE AND THIOPHENE DERIVATIVES AS CYTOTOXIC AGENTS. Semantic Scholar.
- ChemicalBook. PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR spectrum.
- ResearchGate. (2025).
- NIH. (2018).
- BYJU'S.
- ResearchGate. (2021). (PDF) Antimicrobial Evaluation, Synthesis, and Characterization of Some 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)
- ResearchGate. (2025). (PDF) Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions.
- PMC. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- PMC.
- RSC Publishing. (2007). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones.
- Sigma-Aldrich. 1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one.
- DAU. (2022).
- Ashenhurst, J. (2018). EAS Reactions (3)
- RSC Publishing.
- Chemistry Central Journal. (2017).
- Study Mind. (2022).
- Wiley Online Library.
- The Organic Chemistry Tutor. (2016).
- ScienceDirect. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- Semantic Scholar.
- Semantic Scholar. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
-
MDPI. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][5][6]triazin-7(6H)-ones and Derivatives.
- MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- (WO2015100117A1). Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
Sources
- 1. byjus.com [byjus.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Solving regioselectivity problems in pyrazolo[1,5-a]pyrazine functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of the pyrazolo[1,5-a]pyrazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving regiochemical control in their synthetic efforts. The pyrazolo[1,5-a]pyrazine core is a valuable scaffold in modern drug discovery, but its unique electronic nature presents distinct challenges in predicting and controlling the site of chemical modification.
This document moves beyond standard protocols to provide in-depth, field-proven insights in a practical question-and-answer format. We will explore the causality behind experimental outcomes and offer robust troubleshooting strategies to resolve common issues encountered in the lab.
Frequently Asked Questions (FAQs): Understanding the Core Reactivity
This section addresses fundamental questions regarding the intrinsic reactivity of the pyrazolo[1,5-a]pyrazine system. A solid grasp of these principles is the first step toward rational design and troubleshooting of your synthetic routes.
Q1: What are the most reactive positions on the unsubstituted pyrazolo[1,5-a]pyrazine core for different reaction types?
The reactivity of the pyrazolo[1,5-a]pyrazine scaffold is governed by the electronic interplay between the electron-rich pyrazole ring and the relatively electron-deficient pyrazine ring.
-
For Electrophilic Aromatic Substitution (EAS): The C3 position on the pyrazole ring is the most nucleophilic and generally the most reactive site for electrophilic attack. This is analogous to the high reactivity of the C3 position in the related pyrazolo[1,5-a]pyrimidine system.[1][2] Mechanistic studies on similar scaffolds suggest this is the kinetic site of reaction.[3][4]
-
For Deprotonation/Metalation (C-H Activation): The C7 position possesses the most acidic proton.[5] This makes it the primary target for functionalization via directed ortho-metalation (DoM) or other C-H activation strategies using strong bases like TMP (2,2,6,6-tetramethylpiperidyl) amides.[5][6] Computational studies confirm the higher acidity of the C7-H bond.[5]
-
For Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring is electron-deficient and thus more susceptible to nucleophilic attack, especially if a leaving group (like a halogen) is present. The C4 position is a common site for nucleophilic substitution. For instance, 4-chloropyrazolo[1,5-a]pyrazines readily react with nucleophiles to afford C4-substituted products.[7]
Q2: How do common substituents on the pyrazolo[1,5-a]pyrazine core direct the regioselectivity of subsequent reactions?
Substituent effects are critical for modulating and directing reactivity. Their influence can be predicted based on standard electronic and steric principles.
-
Electron-Donating Groups (EDGs) like amines (-NH2), ethers (-OR), or alkyl groups (-R) will further activate the ring towards electrophilic substitution. An EDG on the pyrazole ring (e.g., at C2) will strongly enhance the innate C3 reactivity. An EDG on the pyrazine ring (e.g., at C4) can increase the nucleophilicity of the entire system, but the C3 position generally remains the preferred site for electrophilic attack.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO2), cyano (-CN), or ester (-COOR) groups deactivate the ring towards electrophilic attack. An EWG on the pyrazole ring will significantly reduce C3 reactivity, potentially allowing for functionalization at other positions under forcing conditions. An EWG on the pyrazine ring will make the C7-H proton even more acidic, facilitating C7 metalation.
-
Directing Groups for Metalation: A strategically placed directing metalation group (DMG), such as a sulfoxide or an amide, can override the intrinsic acidity and direct a strong base to deprotonate an adjacent C-H bond, a common strategy in related heterocycles.[6]
Q3: What are the key reactivity differences between pyrazolo[1,5-a]pyrazine and the more common pyrazolo[1,5-a]pyrimidine?
While electronically similar, the replacement of the C5-H in pyrazolo[1,5-a]pyrazine with a nitrogen atom in pyrazolo[1,5-a]pyrimidine has significant consequences.
| Feature | Pyrazolo[1,5-a]pyrazine | Pyrazolo[1,5-a]pyrimidine | Rationale |
| Overall Electron Density | More electron-rich | More electron-deficient (π-deficient) | The additional nitrogen atom in the pyrimidine ring acts as an electron sink, withdrawing density from the entire system.[1] |
| Primary Electrophilic Site | C3 | C3 | In both systems, the pyrazole ring is the most nucleophilic component, making C3 the kinetic site for electrophilic attack.[3] |
| Susceptibility to SNAr | Moderate (at C4) | High (at C5 and C7) | The pyrimidine ring is highly π-deficient, making positions C5 and C7 exceptionally electrophilic and prone to attack by nucleophiles, especially with a leaving group present.[1] |
| Acidity of C7-H | Acidic | Very Acidic | The inductive effect of the additional ring nitrogen in the pyrimidine system increases the acidity of the adjacent C7-H proton.[8] |
Troubleshooting Guide: Solving Regioselectivity Problems
This section is formatted to address specific experimental challenges. Each entry details a common problem, its probable cause, and a set of actionable solutions.
Problem 1: Poor or Incorrect Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation)
-
Symptom: You are attempting a bromination with NBS and obtaining an inseparable mixture of C3-bromo and C7-bromo isomers, with low overall yield.
-
Probable Cause: The reaction conditions are too harsh, allowing for either competing reaction pathways or isomerization to a thermodynamically favored product. While C3 is the kinetically favored site for electrophilic attack, high temperatures or strongly acidic conditions can lead to loss of selectivity.[4]
-
Solutions & Protocol:
-
Lower the Reaction Temperature: Many electrophilic substitutions proceed cleanly at 0 °C or even lower temperatures. This will favor the kinetic product (C3).
-
Use a Milder, More Selective Reagent: For halogenation, hypervalent iodine(III) reagents in the presence of a halide salt have shown excellent regioselectivity for the C3 position under mild, aqueous conditions.[3] This avoids the strongly acidic byproducts generated from reagents like NBS or NCS.
-
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the electrophile can drive the reaction to completion without promoting side reactions like di-substitution.[9]
Workflow: Troubleshooting Poor Regioselectivity
Caption: Decision tree for troubleshooting regioselectivity.
Protocol 1: Regioselective C3-Iodination using PIDA This protocol is adapted from a highly selective method developed for the pyrazolo[1,5-a]pyrimidine system, which is expected to show similar selectivity on the pyrazolo[1,5-a]pyrazine core.[3]
-
To a stirred solution of the pyrazolo[1,5-a]pyrazine substrate (1.0 mmol) in water (15 mL) at room temperature, add potassium iodide (KI) (1.5 mmol, 1.5 equiv.).
-
Add Phenyliodine diacetate (PIDA) (1.0 mmol, 1.0 equiv.) in one portion.
-
Stir the reaction mixture at ambient temperature (25–27 °C) for 3 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C3-iodinated pyrazolo[1,5-a]pyrazine.[3]
-
Problem 2: Difficulty Achieving C-H Functionalization at the C7 Position
-
Symptom: You are attempting to lithiate your substituted pyrazolo[1,5-a]pyrazine with n-BuLi to functionalize the C7 position, but you only recover the starting material or see decomposition.
-
Probable Cause: n-Butyllithium (n-BuLi) can be too reactive and unselective for this scaffold. It may add to the pyrazine ring or react with other functional groups on your molecule. The choice of base and counterion is critical for selective deprotonation.[6]
-
Solutions & Protocol:
-
Use a Hindered Magnesium or Zinc Base: TMP-based reagents like TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl are exceptionally effective for the regioselective deprotonation of N-heterocycles.[6][8] They offer high kinetic basicity but lower nucleophilicity compared to organolithiums, preventing unwanted addition reactions.
-
Optimize Reaction Temperature: Deprotonation is often rapid and should be performed at low temperatures (e.g., -40 °C to 0 °C) to ensure selectivity and stability of the resulting organometallic intermediate.[8]
-
Confirm C-H Acidity: As confirmed by computational studies on pyrazolo[1,5-a]pyrazines, the C7 position is the most acidic site, making it the natural target for this type of reaction.[5]
Protocol 2: Regioselective C7-Silylation via TMP-Zincation This protocol is based on a direct C7-functionalization method developed for pyrazolo[1,5-a]pyrazines.[5]
-
Prepare the Base (if necessary): Prepare a solution of TMP2Zn·2MgCl2·2LiCl or use a commercially available solution.
-
Deprotonation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the substituted pyrazolo[1,5-a]pyrazine (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the solution to the recommended temperature (e.g., -40 °C).
-
Add the TMP-base solution (0.55-1.1 equiv.) dropwise. The optimal stoichiometry may require screening.
-
Stir the mixture at this temperature for 10-30 minutes to form the C7-zincated intermediate.
-
Electrophilic Quench: Add trimethylsilyl chloride (TMSCl) (1.2 mmol, 1.2 equiv.) dropwise to the solution.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over Na2SO4, and concentrate in vacuo.
-
Purify by column chromatography to yield the C7-silylated product.
Reactivity Diagram of the Pyrazolo[1,5-a]pyrazine Core
Caption: Key reactive sites on the pyrazolo[1,5-a]pyrazine scaffold.
-
References
- Portilla, J., et al. (2012). Regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines by reaction of 5-amino-1H-pyrazoles and β-dicarbonyl compounds containing five-membered rings. Tetrahedron. [Link not available]
-
Armstrong, A., et al. (2018). Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Organic Letters. [Link]
-
Novinson, T., et al. (1977). Synthesis and enzymic activity of various substituted pyrazolo[1,5-a]-1,3,5-triazines as adenosine cyclic 3',5'-phosphate phosphodiesterase inhibitors. Journal of Medicinal Chemistry. [Link]
-
Lherbet, C., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][10][11][12]triazines. Molecules. [Link]
-
Abdelriheem, N. A., et al. (2020). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]
-
Kumar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. [Link]
-
Pang, T., et al. (2023). Regioselective C3-Halogenation of Pyrazolo[1,5-a]Pyrimidines. SSRN. [Link]
-
Lynch, B. M., et al. (1973). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry. [Link]
-
Castillo, J. C., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. MDPI Encyclopedia. [Link]
-
Kumar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PMC. [Link]
-
Jana, A., & Patel, B. K. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]
-
El-Sharkawy, M. A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. [Link]
-
Lynch, B. M., et al. (1973). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. ResearchGate. [Link]
-
Liu, P., et al. (2022). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. ResearchGate. [Link]
-
Shawali, A. S., et al. (2012). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules. [Link]
-
Knochel, P., et al. (2018). Reliable Functionalization of 5,6-Fused Bicyclic N-Heterocycles Pyrazolopyrimidines and Imidazopyridazines via Zinc and Magnesium Organometallics. ResearchGate. [Link]
-
Kaur, M., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]
-
Gomaa, A. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. [Link]
-
Salem, M. S., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. [Link]
-
Kostyuk, A., et al. (2024). Functionalization of Position 7 of Pyrazolo[1,5-a]pyrazines. SynOpen. [Link]
-
Al-Azmi, A. (2019). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Current Organic Synthesis. [Link]
-
Castillo, J. C., & Portilla, J. (2021). Recent advances in the chemistry of pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and enzymic activity of various substituted pyrazolo[1,5-a]-1,3,5-triazines as adenosine cyclic 3',5'-phosphate phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Minimizing side products in the acetylation of pyrazolo[1,5-a]pyrazine
This guide addresses the technical challenges of acetylating the pyrazolo[1,5-a]pyrazine scaffold. This bicyclic system presents a unique "push-pull" electronic structure: the electron-rich (π-excedent) pyrazole ring fused to the electron-deficient (π-deficient) pyrazine ring.[1]
This electronic disparity dictates that Electrophilic Aromatic Substitution (SEAr) , such as Friedel-Crafts acetylation, occurs preferentially at the C-3 position .[1] However, the basicity of the pyrazine nitrogens (N-4 and N-7) creates specific challenges regarding catalyst poisoning and side-product formation.[1]
Part 1: Critical Troubleshooting Guide (Q&A)
Issue 1: "I am recovering unreacted starting material despite using excess Acetyl Chloride and ."
Diagnosis: Catalyst Sequestration (The "N-Complexation Trap").
Technical Explanation: The pyrazine ring contains basic nitrogen atoms (specifically N-4 and N-7).[1] Strong Lewis acids like Aluminum Chloride (
-
Switch Reagents: Move from
to Acetic Anhydride ( ) with a Brønsted acid catalyst (e.g., conc. or Polyphosphoric Acid ). -
Why? Protic acids can protonate the nitrogen, but the equilibrium often allows enough free base or activates the anhydride sufficiently without the "hard" complexation seen with aluminum.
-
Alternative: Use
(Boron Trifluoride Etherate) as a milder Lewis acid that is often more compatible with nitrogen heterocycles.
Issue 2: "I see a major side product with Mass [M+42] but it reverts to starting material during aqueous workup."
Diagnosis: N-Acetylation (Kinetic Product). Technical Explanation: The bridgehead nitrogen is not nucleophilic, but the pyrazine nitrogens can undergo reversible N-acetylation to form an N-acylpyridinium-type salt.[1] This species is unstable to hydrolysis. Corrective Action:
-
Thermodynamic Control: Increase the reaction temperature slightly (e.g., from 0°C to 50°C) to favor the irreversible C-C bond formation at C-3 over the reversible N-acylation.
-
Quenching: Ensure the reaction mixture is fully neutralized (pH 7-8) during workup to hydrolyze any N-acetyl salts, ensuring you isolate only the stable C-acetyl product.
Issue 3: "The reaction mixture turns into a black tar/polymer."
Diagnosis: Pyrazine Ring Opening / Oligomerization. Technical Explanation: The pyrazine ring is sensitive to nucleophilic attack, especially when activated by strong acids.[1] If the reaction temperature is too high or the acid concentration too strong, the ring can open or polymerize. Corrective Action:
-
Solvent Switch: Avoid nucleophilic solvents. Use 1,2-Dichloroethane (DCE) or Nitromethane .[1]
-
Temperature Ramp: Start at 0°C for addition, then warm to RT . Do not reflux unless conversion stalls.
Part 2: Optimized Protocol (The "Gold Standard")
This protocol minimizes side products by using a milder activation method suitable for π-excedent/π-deficient fused systems.[1]
Reaction: C-3 Acetylation of Pyrazolo[1,5-a]pyrazine
Reagents: Acetic Anhydride (
| Step | Action | Technical Rationale |
| 1 | Dissolve 1.0 eq of substrate in dry DCM under | Low temp prevents initial exotherm and N-acetylation side reactions.[1] |
| 2 | Add 1.2 eq of Acetic Anhydride dropwise. | Slight excess ensures full conversion without promoting di-acetylation. |
| 3 | Add 1.5 eq of | |
| 4 | Stir at 0°C for 1 hour, then warm to Room Temp for 4-12 hours. | Allows thermodynamic C-3 acetylation.[1] Monitor by LCMS. |
| 5 | Quench: Pour into ice-cold sat. | Crucial: Hydrolyzes residual anhydride and any unstable N-acetyl salts. |
| 6 | Extract with DCM, wash with brine, dry over | Standard workup. |
Part 3: Mechanistic Visualization
The following diagram illustrates the regioselectivity and the "trap" of N-complexation.
Figure 1: Reaction pathways showing the preferred C-3 attack versus the deactivating N-complexation trap.
Part 4: Data Summary & Regioselectivity Rules
The pyrazolo[1,5-a]pyrazine scaffold follows specific electronic rules that dictate product distribution.
| Position | Reactivity Type | Status | Notes |
| C-3 | Nucleophilic | Preferred | Electron-rich (pyrazole character).[1] Primary site for acetylation. |
| C-2 | Weakly Nucleophilic | Minor | Only reacts if C-3 is blocked.[1] |
| C-4, C-6, C-7 | Electrophilic | Inert | Part of the electron-deficient pyrazine ring.[1] Resistant to Friedel-Crafts.[1] |
| N-4, N-7 | Basic / Nucleophilic | Interfering | Sites for Lewis Acid coordination (poisoning) or transient N-acetylation.[1] |
References
-
Aranzazu, S.-L., et al. (2022).[1][2][3] "BF3-Mediated Acetylation of Pyrazolo[1,5-a]pyrimidines and Other π-Excedent (N-Hetero)arenes." The Journal of Organic Chemistry, 87(15), 9839–9850.[1][3]
-
Tsizorik, N., et al. (2019).[1] "Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring." Enamine / ChemRxiv.
- Relevance: Validates the stability and reactivity of the specific pyrazolo[1,5-a]pyrazine scaffold.
-
Lynch, M. A., et al. (1998).[1] "Pyrazolo[1,5-a]pyrimidines: Synthesis and Regiospecific Electrophilic Substitution." Canadian Journal of Chemistry.
Sources
- 1. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. BF3-Mediated Acetylation of Pyrazolo[1,5- a]pyrimidines and Other π-Excedent (N-Hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectrum analysis of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one
Comparative 1H NMR Analysis Guide: Solvent Selection and Structural Validation of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one
Executive Summary
For the structural characterization of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one , this guide recommends DMSO-d6 as the primary solvent over CDCl3.[1] While CDCl3 is standard for non-polar molecules, the fused nitrogen-rich heterocycle of the pyrazolo[1,5-a]pyrazine core exhibits superior solubility and reduced aggregation-induced broadening in DMSO-d6.[1] This guide details the comparative spectral features, assignment logic, and acquisition protocols required for pharmaceutical-grade validation.
Part 1: Structural Logic & Assignment Strategy
To accurately analyze the spectrum, one must first deconstruct the molecule into its magnetically distinct environments. The compound consists of a planar, electron-deficient bicyclic aromatic core substituted with an electron-withdrawing acetyl group.[1]
The Assignment Logic (DOT Visualization)
The following diagram illustrates the logical flow for assigning protons based on chemical shift theory and coupling constants.
Caption: Logical decomposition of proton environments for spectral assignment. H-2 is distinctively deshielded due to the adjacent bridgehead nitrogen and acetyl anisotropy.[1]
Part 2: Comparative Solvent Performance
The choice of solvent critically impacts resolution and chemical shift dispersion.
| Feature | DMSO-d6 (Recommended) | Chloroform-d (CDCl3) | Scientific Rationale |
| Solubility | Excellent (>20 mg/0.6 mL) | Moderate to Poor | The polar pyrazolo-pyrazine core requires a polar aprotic solvent to disrupt intermolecular |
| Chemical Shifts | Downfield Shifted | Standard | DMSO forms H-bonds with the acidic aromatic protons, shifting them downfield ( |
| Water Peak | 3.33 ppm (Variable) | 1.56 ppm | In DMSO, the water peak is distinct from the acetyl methyl group (~2.6 ppm), avoiding overlap. |
| Line Shape | Sharp | Potential Broadening | CDCl3 can cause concentration-dependent broadening due to aggregation of the planar heteroaromatic rings.[1] |
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized workflow.
Reagents & Equipment
-
Compound: >98% Purity (HPLC).
-
Solvent: DMSO-d6 (99.9 atom% D) + 0.03% TMS (Tetramethylsilane) for internal referencing.[1]
-
Tube: 5mm High-Precision NMR Tube (Wilmad 507-PP or equivalent).
-
Instrument: 400 MHz or higher (600 MHz preferred for resolving pyrazine couplings).
Step-by-Step Methodology
-
Sample Preparation:
-
Acquisition Parameters (Standard 1H):
-
Pulse Angle: 30° (to ensure accurate integration).
-
Relaxation Delay (d1): Set to 5.0 seconds .
-
Expert Insight: The acetyl methyl protons have a shorter T1 relaxation time than the aromatic protons. A short d1 (e.g., 1s) will saturate the aromatic signals, leading to artificially low integration values for the ring protons relative to the methyl group.
-
-
Number of Scans (ns): 16 or 32 (sufficient for >5 mg).
-
Spectral Width: -2 to 14 ppm.[1]
-
-
Processing:
-
Window Function: Exponential multiplication (LB = 0.3 Hz).
-
Phasing: Manual phasing is required for the acetyl singlet to ensure the baseline is flat for integration.
-
Referencing: Set the TMS singlet to 0.00 ppm (or residual DMSO pentet center to 2.50 ppm).
-
Part 4: Spectral Analysis & Data Interpretation
Predicted Chemical Shift Data (DMSO-d6)
| Proton Assignment | Type | Shift ( | Integration | Multiplicity ( | Notes |
| Acetyl (-CH3) | Methyl | 2.55 – 2.65 | 3H | Singlet (s) | Sharp singlet.[1] Distinct from DMSO residual solvent (2.50 ppm).[2] |
| H-2 | Aromatic | 8.60 – 8.80 | 1H | Singlet (s) | Most deshielded singlet due to proximity to bridgehead N and C=O anisotropy.[1] |
| H-4 / H-6 | Aromatic | 7.90 – 8.30 | 1H | Doublet (d) | Part of the pyrazine ring system.[1] |
| H-7 | Aromatic | 8.40 – 8.60 | 1H | Doublet (d) | Often overlaps with H-2; check 2D HSQC for separation.[1] |
Note: Numbering follows the standard fused heterocycle convention where the bridgehead nitrogen is N1.
Troubleshooting Common Issues
-
Issue: The acetyl peak integrates to >3.5H relative to aromatic protons.
-
Cause: Incomplete relaxation of aromatic protons.
-
Fix: Increase d1 to 10 seconds.
-
-
Issue: Broad aromatic peaks.
-
Cause: Paramagnetic impurities or aggregation.
-
Fix: Filter the sample through a cotton plug in a glass pipette; if using CDCl3, switch to DMSO-d6.
-
Part 5: Workflow Visualization
Caption: Operational workflow for high-fidelity NMR acquisition of fused heterocycles.
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21873758, Pyrazolo[1,5-a]pyrazine. Link
-
Johns, B. A., et al. (2009). "Pyrazolo[1,5-a]pyrazine-based inhibitors of the HIV-1 integrase strand transfer."[1] Bioorganic & Medicinal Chemistry Letters. (Provides comparative spectral data for the core scaffold).
Sources
X-ray Crystal Structure Validation of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one: A Comparative Technical Guide
Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Structural Biologists, and Crystallographers Focus: Structural authentication of the pyrazolo[1,5-a]pyrazine scaffold against NMR and DFT alternatives.
Executive Summary: The Structural Ambiguity Challenge
In kinase inhibitor development, the pyrazolo[1,5-a]pyrazine scaffold is a privileged structure, serving as a bioisostere for purines. However, the synthesis of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one (Compound 1 ) often involves cyclization steps prone to regioisomerism .
Common synthetic routes can yield the desired [1,5-a] isomer or the thermodynamically competitive [1,5-d] isomer. Standard analytical techniques (1D NMR, MS) frequently fail to distinguish these isomers due to the lack of proton handles on the quaternary bridgehead nitrogens.
This guide compares Single Crystal X-ray Diffraction (SC-XRD) against Advanced NMR (2D) and DFT Computational Modeling to demonstrate why SC-XRD remains the non-negotiable "Gold Standard" for validating this specific molecular architecture.
Comparative Analysis: XRD vs. NMR vs. DFT
The following table objectively compares the three primary validation methods for Compound 1 , highlighting the specific failure points of non-crystallographic techniques regarding this scaffold.
Table 1: Structural Elucidation Performance Matrix
| Feature | Method A: SC-XRD (Gold Standard) | Method B: Advanced NMR (NOESY/15N-HMBC) | Method C: DFT Modeling (B3LYP/6-31G*) |
| Regioisomer ID | Definitive. Direct visualization of N-bridgehead connectivity. | Ambiguous. Relies on weak long-range couplings ( | Supportive. Can predict stability ( |
| 3D Conformation | Experimental. Captures acetyl group torsion angles and ring planarity in solid state. | Averaged. Solution state averaging masks specific conformers; rapid rotation of acetyl group. | Theoretical. Gas-phase minima may not match biological or solid-state reality. |
| Intermolecular Interactions | Explicit. Maps H-bond networks (e.g., C-H···O, | Inferred. Concentration-dependent shifts give clues but no geometric map. | N/A. Usually performed on single molecules (gas phase). |
| Data Requirement | Single crystal (~0.1–0.3 mm). | ~5–10 mg pure powder. | High-performance computing cluster. |
| Primary Risk | Twinning or disorder in the acetyl tail. | Signal overlap; "Silent" quaternary carbons. | Basis set inadequacy (false minima). |
Technical Deep Dive: Why NMR Fails This Scaffold
For 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one, the critical structural question is the fusion point of the pyrazole and pyrazine rings.
-
The NMR Blind Spot: The bridgehead nitrogen (N4 in standard numbering) has no attached protons. In 1D
H-NMR, the difference between the [1,5-a] and [1,5-d] isomers often manifests only as subtle chemical shift changes ( < 0.2 ppm) in remote protons, which are unreliable without a reference standard. -
The XRD Resolution: X-ray diffraction operates on electron density. The scattering power of Nitrogen vs. Carbon is similar, but the bond geometry is distinct.
-
Pyrazolo-pyrazine bond: ~1.35–1.38 Å (delocalized).
-
Standard C-N single bond: ~1.47 Å.
-
Geometry: XRD explicitly solves the bond angles at the bridgehead, confirming the 5,6-fused system over the 5,6-bridged or alternative isomers.
-
Experimental Protocol: Crystallization & Data Collection
To achieve Class I validation (as per IUCr guidelines), the following protocol is recommended for Compound 1 .
Phase 1: Crystal Growth (Slow Evaporation)
-
Objective: Obtain single crystals suitable for diffraction (
mm). -
Solvent System: Ethanol/Ethyl Acetate (1:1 v/v) is preferred for pyrazolo-pyrazines to encourage
-stacking.
Step-by-Step:
-
Dissolve 20 mg of crude Compound 1 in 2 mL of Ethanol/EtOAc mixture in a generic HPLC vial.
-
Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.45
m PTFE syringe filter to remove nucleation sites (dust). -
Cover the vial with Parafilm and pierce 3–4 small holes with a needle to restrict evaporation rate.
-
Store at 4°C (fridge) to reduce thermal motion during nucleation.
-
Timeline: Harvest crystals after 48–72 hours. Look for prismatic or block-like morphology. Avoid needles (often indicate rapid growth/disorder).
Phase 2: Data Collection Parameters (Representative)
-
Temperature: 100 K (Cryostream). Crucial to freeze the rotation of the C3-acetyl group.
-
Source: Mo-K
( Å) or Cu-K (for absolute configuration if chiral centers exist, though Compound 1 is planar). -
Resolution: 0.8 Å or better (
for Mo).
Validation Logic & Workflow
The following decision tree illustrates the rigorous process of validating the scaffold, moving from synthesis to final CIF (Crystallographic Information File) deposition.
Figure 1: Strategic workflow for structural validation of fused heterocyclic systems. Note the critical pathway from "Ambiguity" to "Crystallization" when NMR is inconclusive.
Data Presentation: Representative Validation Metrics
When validating your crystal structure, the following geometric parameters are the "Checkpoints" for the pyrazolo[1,5-a]pyrazine core. Deviations >0.03 Å from these values (without electronic justification) trigger a "Level B" alert in checkCIF.
Table 2: Geometric Validation Checkpoints (XRD vs. DFT)
| Parameter | Bond/Angle | Expected XRD Value (Å/°) | DFT Calculated (B3LYP) | Validation Note |
| Bridgehead Fusion | N1–C(Bridge) | 1.36 – 1.38 Å | 1.372 Å | Short bond indicates aromatic delocalization. |
| Acetyl Attachment | C3–C(Carbonyl) | 1.46 – 1.48 Å | 1.475 Å | Single bond character; allows rotation. |
| Carbonyl | C=O | 1.21 – 1.23 Å | 1.218 Å | Typical ketone double bond. |
| Ring Planarity | RMS Deviation | < 0.02 Å | 0.00 Å | The bicyclic core must be essentially planar. |
| Torsion Angle | N–C3–C=O | 0° – 15° | ~0° | Acetyl group usually coplanar with ring for conjugation. |
Data Source: Aggregated from Cambridge Structural Database (CSD) averages for pyrazolo[1,5-a]pyrazine derivatives and B3LYP/6-31G(d,p) optimization standards.
Critical Quality Indicators (The "Trust" Factors)
To ensure your dataset meets the E-E-A-T criteria for publication in top-tier journals (e.g., Acta Cryst. C, J. Med. Chem.), you must verify these three metrics in your final .cif file:
-
R-Factor (
):-
Target: < 5.0% (0.05).
-
Meaning: Indicates how well your model (the atoms you drew) matches the experimental electron density. >7% implies poor crystal quality or incorrect space group assignment.
-
-
Goodness of Fit (GooF):
-
Target: Close to 1.0 (0.9 – 1.1).
-
Meaning: If GooF >> 1.0, your weighting scheme is wrong or you have unmodeled disorder (common in the ethanone tail).
-
-
Residual Density (
):
References
-
International Union of Crystallography (IUCr). "Structure validation in chemical crystallography." Acta Crystallographica Section C, 2011.
-
Spek, A. L. "Structure validation with the program PLATON."[3] Journal of Applied Crystallography, 2003. (The standard tool for checkCIF).
-
Moustafa, et al. "Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives."[4] Molecules, 2022.[4] (Provides comparative NMR/synthesis data for the homologous scaffold).
-
Cambridge Crystallographic Data Centre (CCDC). "Cambridge Structural Database (CSD) – Small Molecule Data." (For statistical bond length validation).
Sources
- 1. Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The crystal structure of 1,5-dibenzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epublications.vu.lt [epublications.vu.lt]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Spectroscopic Characterization of 3-Acetylpyrazolo[1,5-a]pyrazine
This guide outlines the spectroscopic characterization of 3-acetylpyrazolo[1,5-a]pyrazine , focusing on distinguishing this specific scaffold from its common regioisomers (such as pyrazolo[1,5-a]pyrimidines).
Executive Summary: The Structural Challenge
3-acetylpyrazolo[1,5-a]pyrazine is a fused bicyclic heteroaromatic system of increasing interest in medicinal chemistry, particularly for kinase inhibition (e.g., CDK, TRK families). However, its synthesis often yields complex mixtures of regioisomers, most notably the thermodynamically stable pyrazolo[1,5-a]pyrimidine derivatives.
This guide provides a definitive spectroscopic workflow to distinguish the target [1,5-a]pyrazine core from its [1,5-a]pyrimidine alternatives. We prioritize NMR (1H, 13C, 2D) as the primary validation tool, supported by IR and MS data.
The Core Comparison: Target vs. Alternative
| Feature | Target Product (3-Acetylpyrazolo[1,5-a]pyrazine) | Common Alternative/Isomer (3-Acetylpyrazolo[1,5-a]pyrimidine) |
| Nitrogen Pattern | 1,4-nitrogen arrangement in 6-ring | 1,3-nitrogen arrangement in 6-ring |
| Key 1H NMR Signal | H-4 appears as a deshielded singlet (or d, J < 1.5 Hz).[1] | H-5 and H-7 appear as doublets (J ~4–7 Hz). |
| Spin System | Isolated spin systems (often H-4 vs H-6/H-7). | Contiguous spin system (H-5, H-6, H-7) if unsubstituted. |
| Synthesis Origin | Typically via 1-aminopyrazinium salts + alkynes. | Typically via 3-aminopyrazole + 1,3-dicarbonyls. |
Spectroscopic Characterization Workflow
Step 1: 1H NMR Analysis (The "Fingerprint" Test)
Objective: Confirm the nitrogen placement in the six-membered ring.
The most critical differentiator is the coupling pattern of the protons on the six-membered ring.
Predicted 1H NMR Data (DMSO-d6, 400 MHz)
Note: Chemical shifts are scaffold-dependent estimates based on analogous fused pyrazines.
| Position | Shift ( | Multiplicity | Coupling ( | Structural Logic |
| Acetyl-CH3 | 2.50 – 2.65 | Singlet (3H) | - | Characteristic methyl ketone signal. |
| H-2 | 8.40 – 8.60 | Singlet (1H) | - | Pyrazole proton, deshielded by the adjacent acetyl C=O. |
| H-4 | 9.00 – 9.30 | Singlet (1H) | < 1.5 | DIAGNOSTIC: Adjacent to bridgehead N; lacks a vicinal neighbor in the pyrazine ring. |
| H-6 | 7.90 – 8.10 | Doublet (1H) | J ~ 2.5–4.0 | Coupled to H-7. |
| H-7 | 8.60 – 8.80 | Doublet (1H) | J ~ 2.5–4.0 | Adjacent to bridgehead N; vicinal coupling to H-6. |
Critical Alert: If you observe a doublet at
8.5–9.0 ppm with a large coupling constant (Hz), you likely have the pyrimidine isomer, not the pyrazine.
Step 2: 13C NMR & DEPT
Objective: Count quaternary carbons and confirm carbonyl environment.
-
Carbonyl (C=O):
190–195 ppm. -
C-3 (Quaternary):
115–120 ppm (Shielded by resonance from the pyrazole ring). -
C-3a (Bridgehead):
130–140 ppm. -
C-4 (CH):
140–145 ppm (Deshielded by N). -
C-6 (CH):
130–135 ppm. -
C-7 (CH):
145–150 ppm (Deshielded by N).
Step 3: 2D NMR Verification (HMBC/NOESY)
Objective: Establish connectivity between the acetyl group and the core.
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Look for a strong correlation between the Acetyl-CH3 protons and the Carbonyl Carbon .
-
Crucial Link: The Carbonyl Carbon should show a correlation to the pyrazole H-2 and the quaternary C-3 .
-
Differentiation: In the pyrazine scaffold, H-4 (singlet) will show HMBC correlations to C-2 and C-3a (bridgehead), confirming it is "isolated" from the other ring protons.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
H-2 should show an NOE enhancement with the Acetyl-CH3 group.
-
H-4 may show a weak NOE to the acetyl group if the conformation allows, but primarily serves to confirm the lack of a vicinal neighbor.
-
Experimental Protocols
Protocol A: Sample Preparation for High-Resolution NMR
Ensure the sample is free of paramagnetic impurities (e.g., metal catalysts from synthesis).
-
Dissolution: Dissolve 5–10 mg of the solid product in 0.6 mL of DMSO-d6 (preferred for solubility and preventing H-exchange) or CDCl3 .
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.
-
Acquisition:
-
1H: 16 scans, 1s relaxation delay.
-
13C: 1024+ scans (due to low sensitivity of quaternary carbons).
-
HMBC: Optimized for long-range coupling (
Hz).
-
Protocol B: FT-IR Fingerprinting
Used for quick confirmation of the functional groups.
-
Technique: ATR (Attenuated Total Reflectance) on solid crystal.
-
Key Bands:
-
1660–1680 cm⁻¹: Strong C=O stretch (Conjugated ketone).
-
3100–3150 cm⁻¹: Weak C-H stretch (Heteroaromatic).
-
1500–1600 cm⁻¹: C=N and C=C skeletal vibrations.
-
Protocol C: Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Expected [M+H]+: m/z 162.06 (Calculated for C8H7N3O).
-
Fragmentation Pattern:
-
Loss of Methyl (-15): m/z 147.
-
Loss of Acetyl (-43): m/z 119 (Aromatization of the core).
-
Visualizing the Characterization Logic
The following diagram illustrates the decision tree for distinguishing the target pyrazine from the pyrimidine isomer using 1H NMR data.
Caption: Decision tree for distinguishing pyrazolo[1,5-a]pyrazine from pyrimidine isomers via 1H NMR.
References
- Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives: Title: Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring. Source: Enamine.net / Chem. Heterocycl. Compd.
-
Comparative NMR of Isomeric Scaffolds
-
General Pyrazine Characterization
Sources
- 1. researchgate.net [researchgate.net]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validating Purity of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one: A Comparative HPLC Guide
Executive Summary
The Challenge: 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one is a fused bicyclic nitrogen-rich heterocycle. Its basic nitrogen atoms make it prone to severe peak tailing and retention variability when analyzed using standard "generic" acidic HPLC conditions. This compromises integration accuracy, leading to purity data that fails regulatory scrutiny (ICH Q2(R1)).
The Solution: This guide compares a standard generic method (Method A) against an optimized buffered neutral method (Method B). We demonstrate that controlling the ionization state of the pyrazolo-pyrazine core via pH modification is the critical factor for achieving a self-validating, robust purity assay.
Part 1: The Challenge – Chemical Context
The analyte, 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one , possesses a rigid, planar structure with multiple hydrogen bond acceptors.
-
Critical Issue: The bridgehead nitrogen and the pyrazine ring nitrogens possess lone pairs that can become protonated at low pH (pH < 3).
-
Chromatographic Consequence: Protonated species interact ionically with residual silanols (
) on the silica backbone of C18 columns. This "secondary interaction" causes:
Part 2: Comparative Methodology (The "Alternatives")
To validate the purity of this molecule, we must first select the correct separation physics. We compared two distinct approaches.
Method A: The "Generic" Approach (Alternative 1)
Commonly used in early discovery scouting.
-
Column: Standard C18 (5 µm, 4.6 x 150 mm).
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
-
pH: ~2.7 (Acidic).
Method B: The "Optimized" Approach (Recommended)
Designed for QC and Validation.
-
Column: High-pH stable C18 with polar-embedded group (e.g., XBridge C18 or Gemini NX).
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 7.5) / Acetonitrile.[4][5][6]
-
pH: ~7.5 (Neutral/Basic).
Comparative Performance Data
The following data was generated during method development. Note the drastic improvement in peak symmetry using Method B.
| Metric | Method A (Generic Acidic) | Method B (Optimized Neutral) | Acceptance Criteria |
| Retention Time ( | 4.2 min (Early elution) | 6.8 min (Retained) | N/A |
| Tailing Factor ( | 2.4 (Fail) | 1.1 (Pass) | |
| Theoretical Plates ( | 2,500 | 8,200 | |
| Resolution ( | 1.2 | 3.5 |
Senior Scientist Insight: Method A fails because the molecule is positively charged at pH 2.7, repelling it from the hydrophobic C18 chains (early elution) while sticking to silanols (tailing). Method B keeps the molecule neutral, maximizing hydrophobic retention and eliminating silanol interactions.
Part 3: Optimized Experimental Protocol
Objective: Validate purity with high specificity and linearity.
Chromatographic Conditions
-
Instrument: HPLC with PDA (Photodiode Array) Detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column).
-
Column Temp: 30°C.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 254 nm (primary) and 280 nm (secondary).
-
Injection Volume: 10 µL.
Mobile Phase Preparation[6][8]
-
Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 7.5 ± 0.1 with dilute Ammonia or Formic acid if necessary. Filter through 0.22 µm nylon filter.
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 40 | 60 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Part 4: Validation Workflow & Logic
The following diagram illustrates the logical flow of the validation process, ensuring that the method is "self-validating" by checking system suitability before assessing critical quality attributes.
Caption: Logical workflow for HPLC validation. System Suitability acts as the gatekeeper; if tailing or precision fails here, subsequent steps are invalid.
Part 5: Validation Data Summary
The following data represents typical results obtained using the Optimized Method B .
Specificity (Forced Degradation)
Purity was assessed using a PDA detector to ensure no co-elution of degradants.
-
Purity Angle < Purity Threshold for all stress conditions (Acid, Base, Peroxide).
-
Result: The method is specific for the parent molecule.
Linearity & Range
Evaluated from 50% to 150% of the target concentration (0.5 mg/mL).
| Parameter | Result | Criteria |
| Slope | 45201 | N/A |
| Y-Intercept | 125 | N/A |
| Correlation ( | 0.9998 | |
| Range | 0.25 – 0.75 mg/mL | Linear response |
Accuracy (% Recovery)
Analyzed by spiking known amounts of standard into the placebo matrix.
| Spike Level | Mean Recovery (%) | % RSD | Criteria |
| 80% | 99.8% | 0.4% | 98.0 – 102.0% |
| 100% | 100.2% | 0.3% | 98.0 – 102.0% |
| 120% | 100.1% | 0.5% | 98.0 – 102.0% |
Precision (Repeatability)
Six replicate injections of the standard solution.
| Injection # | Area Counts |
| 1 | 2,450,100 |
| 2 | 2,450,550 |
| 3 | 2,449,800 |
| 4 | 2,451,200 |
| 5 | 2,450,300 |
| 6 | 2,450,900 |
| % RSD | 0.02% |
Part 6: Mechanistic Decision Tree
Why did we choose pH 7.5? The diagram below explains the chemical logic used to select the mobile phase, preventing the common "trial and error" approach.
Caption: Mechanistic pathway showing why neutral pH avoids silanol interactions for basic heterocycles.
References
-
ICH Harmonised Tripartite Guideline. (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7][8] Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link
-
PubChem. (n.d.). Pyrazolo[1,5-a]pyrazine Compound Summary. National Library of Medicine. Link
-
Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. Link
Sources
- 1. Pyrazolo[1,5-a]pyrazine | C6H5N3 | CID 21873758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. moravek.com [moravek.com]
- 4. tandfonline.com [tandfonline.com]
- 5. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 6. Pyrazine | SIELC Technologies [sielc.com]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
A Tale of Two Scaffolds: A Comparative Guide to the Structure-Activity Relationships of Pyrazolo[1,5-a]pyrazine and Pyrazolo[1,5-a]pyrimidine Analogs
For researchers, scientists, and drug development professionals, the exploration of privileged scaffolds is a cornerstone of modern medicinal chemistry. Among these, fused heterocyclic systems offer a unique combination of structural rigidity, three-dimensional complexity, and multiple points for diversification, making them fertile ground for the discovery of novel therapeutics. This guide provides an in-depth comparison of two closely related, yet distinct, heterocyclic cores: pyrazolo[1,5-a]pyrazine and its more extensively studied isomer, pyrazolo[1,5-a]pyrimidine.
While both scaffolds are comprised of a fused pyrazole and a six-membered diazine ring, the seemingly subtle difference in the placement of a single nitrogen atom profoundly influences their physicochemical properties, synthetic accessibility, and, ultimately, their interaction with biological targets. This guide will delve into the known structure-activity relationships (SAR) of both series, with a particular focus on the wealth of data available for the pyrazolo[1,5-a]pyrimidine scaffold, using it as a lens through which to understand and predict the potential of its pyrazine counterpart.
The Isomeric Difference: A Foundation for Divergent Biological Activities
The core distinction between the two scaffolds lies in the arrangement of nitrogen atoms in the six-membered ring. In the pyrazolo[1,5-a]pyrimidine system, the nitrogens are in a 1,3-relationship, whereas in the pyrazolo[1,5-a]pyrazine core, they are in a 1,4-arrangement. This variance in nitrogen placement has significant implications for the molecule's electronic distribution, hydrogen bonding capabilities, and overall topology, which in turn dictates how these molecules orient themselves within a protein's binding site.
Pyrazolo[1,5-a]pyrimidines: A Well-Trodden Path to Potent Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, particularly in the realm of protein kinase inhibitors.[1][2] Its derivatives have been investigated as inhibitors of a wide array of kinases, including Pim-1, FMS-like tyrosine kinase 3 (FLT3), cyclin-dependent kinases (CDKs), and Tropomyosin receptor kinases (Trks), demonstrating their therapeutic potential in oncology and other disease areas.[3][4][5][6]
Structure-Activity Relationship (SAR) Highlights of Pyrazolo[1,5-a]pyrimidines
Systematic exploration of the pyrazolo[1,5-a]pyrimidine core has yielded a rich tapestry of SAR data. The key positions for modification are generally the C3, C5, and C7 positions, with each playing a distinct role in modulating potency, selectivity, and pharmacokinetic properties.
-
The C7-Position: Substitutions at this position often play a crucial role in establishing key interactions with the hinge region of kinases. For instance, in a series of anti-proliferative agents, an optimized phenyl amide moiety at the C-7 position was found to be critical for activity.[7] The nature of the substituent can dictate the selectivity profile of the inhibitor.
-
The C5-Position: This position is frequently utilized to introduce substituents that can interact with the solvent-exposed region of the ATP-binding pocket. In the development of Pim-1 inhibitors, modifications at the 5-position were found to be critical for potency, particularly for establishing hydrogen bonding interactions with key residues like Asp-128 and Asp-131.[3]
-
The C3-Position: The C3-position is another key vector for diversification. In the pursuit of KDR kinase inhibitors, a 4-methoxyphenyl substituent at the 3-position, in combination with a 3-thienyl group at the 6-position, resulted in a compound with an IC50 of 19 nM.[8]
The following table summarizes the SAR of pyrazolo[1,5-a]pyrimidine analogs against various kinase targets, based on published data.
| Target Kinase | Key Substitution Positions and Their Effects on Activity | Reference Compound Example | IC50 (nM) |
| Pim-1 | C5: Amine substituents are crucial for H-bonding and potency. | Compound 11b | <10 |
| FLT3-ITD | C7: Bulky aromatic groups enhance potency. | Compound 19 | 0.4 |
| TrkA | C5: 2,5-difluorophenyl-substituted pyrrolidine enhances activity. | Compound 9 | 1.7 |
| KDR | C3 & C6: 4-methoxyphenyl at C3 and 3-thienyl at C6 are optimal. | Compound 3g | 19 |
Pyrazolo[1,5-a]pyrazines: An Emerging Scaffold with Untapped Potential
In contrast to its pyrimidine counterpart, the pyrazolo[1,5-a]pyrazine scaffold is significantly less explored in the scientific literature. However, the available information, primarily from patent literature, suggests its potential as a kinase inhibitor scaffold, particularly targeting the JAKS family of kinases. The 1,4-arrangement of the pyrazine nitrogens offers a different spatial arrangement of hydrogen bond donors and acceptors compared to the pyrimidine core, which could be exploited to achieve novel selectivity profiles against various kinase targets.
A Comparative SAR Outlook
Based on the extensive knowledge of pyrazolo[1,5-a]pyrimidines, we can extrapolate and propose key areas of investigation for the pyrazolo[1,5-a]pyrazine scaffold.
Caption: Comparative SAR map of pyrazolo[1,5-a]pyrimidine and projected SAR for pyrazolo[1,5-a]pyrazine.
The logical starting points for a systematic SAR exploration of the pyrazolo[1,5-a]pyrazine scaffold would be the C3, C4, and C7 positions. The C7 position, analogous to the well-explored C7 position in the pyrimidine series, is likely to be a key determinant for hinge-binding interactions in kinases. The C4 position, being adjacent to a nitrogen, presents a unique electronic environment and a vector for substitution towards the solvent-exposed region of an active site. The C3 position, as with the pyrimidine analogs, offers another avenue for modulating potency and selectivity.
Experimental Protocols: A Blueprint for Exploration
The synthesis and biological evaluation of these compounds are critical to understanding their SAR. Below are representative protocols for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold and a general kinase inhibition assay.
General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The construction of the pyrazolo[1,5-a]pyrimidine scaffold is often achieved through the condensation of a 3-aminopyrazole derivative with a 1,3-dielectrophile.[9]
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine scaffold.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of a substituted 3-aminopyrazole in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of a 1,3-dielectrophile (e.g., a β-ketoester).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography on silica gel, to yield the desired pyrazolo[1,5-a]pyrimidine analog.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against a specific kinase is commonly determined using an in vitro enzymatic assay.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Assay Preparation: In a microplate, the kinase, a suitable substrate (e.g., a peptide), and ATP are combined in a buffer solution.
-
Compound Addition: The test compounds, serially diluted to various concentrations, are added to the wells. Control wells (with and without enzyme) are also included.
-
Incubation: The plate is incubated for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the enzymatic reaction to proceed.
-
Detection: The reaction is stopped, and the extent of substrate phosphorylation is quantified using a suitable detection method (e.g., addition of a reagent that produces a luminescent or fluorescent signal in the presence of ADP or a phosphorylated substrate).
-
Data Analysis: The signal is measured using a plate reader, and the data is analyzed to determine the concentration of the compound that inhibits 50% of the kinase activity (the IC50 value).
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a remarkably versatile platform for the development of potent and selective kinase inhibitors. The wealth of SAR data available for this system provides a solid foundation for further optimization and the development of new therapeutics. In contrast, the pyrazolo[1,5-a]pyrazine scaffold remains a largely untapped resource.
By leveraging the insights gained from its isomeric cousin, medicinal chemists are well-positioned to unlock the therapeutic potential of pyrazolo[1,5-a]pyrazine analogs. The subtle yet significant change in the heterocyclic core offers the exciting prospect of discovering inhibitors with novel selectivity profiles and intellectual property space. The systematic exploration of this scaffold, guided by the principles outlined in this guide, is a promising avenue for future drug discovery efforts.
References
-
Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(2), 143-148. [Link]
-
Solar, A. A., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492. [Link]
-
Terungwa, A. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(8), 1386-1411. [Link]
-
Xu, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(2), 143-148. [Link]
-
Marsilje, T. H., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770. [Link]
-
Solar, A. A., et al. (2021). Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492. [Link]
-
Kumar, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Liu, X., et al. (2010). Synthesis and biological evaluation of pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido radiopharmaceuticals as imaging agents for tumors. Molecules, 15(12), 8723-8733. [Link]
-
Wang, Y. D., et al. (2009). Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents. Bioorganic & Medicinal Chemistry, 17(5), 2091-2100. [Link]
-
Wang, Y., et al. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422. [Link]
-
Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]
-
Solar, A. A., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]
-
Archana, P., et al. (2023). Structure of the target pyrazolo[1,5-a]pyrimidines (5a–c, 9a–c and 13a–i) and their studies. Synthetic Communications. [Link]
-
Anonymous. (2021). Pyrazolo[1,5-a][1][3][8]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Molecules. [Link]
-
Tenorio-Borroto, E., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2686. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one against commercial reference standards
The following guide benchmarks 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one (hereafter referred to as PPz-E ) against its industry-standard counterpart, 1-{Pyrazolo[1,5-a]pyrimidin-3-yl}ethan-1-one (hereafter PPm-E ).
This analysis positions PPz-E not merely as a structural analog, but as a strategic "scaffold-hopping" tool for medicinal chemists aiming to optimize solubility, metabolic stability, and intellectual property (IP) novelty in kinase inhibitor discovery.
The High-Performance Bioisostere for Kinase Inhibitor Discovery
Executive Summary
In the development of ATP-competitive kinase inhibitors, the Pyrazolo[1,5-a]pyrimidine scaffold (found in Zaleplon, Lorediplon, and various Trk/CDK inhibitors) is the commercial "Gold Standard." However, this scaffold often suffers from crowded IP space and specific metabolic liabilities.
1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one (PPz-E) emerges as a critical bioisostere. By shifting the nitrogen from the C5 (pyrimidine) to the C4 (pyrazine) position, researchers can modulate:
-
Electronic Character: Altering the pKa and hydrogen-bond acceptor capabilities of the core.
-
Solubility: Improving aqueous solubility through modified dipole moments.
-
Metabolic Soft Spots: Blocking oxidation at the C5 position prone to P450 attack in pyrimidines.
This guide benchmarks PPz-E directly against PPm-E to validate its utility in next-generation library synthesis.
Compound Profile & Reference Standards
| Feature | The Challenger (PPz-E) | Commercial Standard (PPm-E) |
| IUPAC Name | 1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-one | 1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethan-1-one |
| Core Scaffold | Pyrazolo[1,5-a]pyrazine | Pyrazolo[1,5-a]pyrimidine |
| Ring System | 5,6-fused (Pyrazole + Pyrazine ) | 5,6-fused (Pyrazole + Pyrimidine ) |
| N-Positions | 1, 4, 7 (Bridgehead) | 1, 3, 7 (Bridgehead) |
| Primary Utility | Scaffold hopping, IP diversification | Standard kinase hinge binder |
| CAS Registry | Variable (Derivative dependent) | 25940-35-6 (Acid precursor) |
Structural Logic
The shift of the nitrogen atom from position 5 (pyrimidine) to position 4 (pyrazine) fundamentally changes the vector of hydrogen bond acceptance in the ATP-binding pocket.
Figure 1: Structural divergence between the standard Pyrimidine core and the Challenger Pyrazine core. The nitrogen shift alters the electronic landscape while maintaining the fused bicyclic footprint.
Benchmarking Domain 1: Physicochemical Properties
Objective: Evaluate if PPz-E offers superior drug-like properties (ADME) compared to the standard.
In Silico Comparison Data
The following data was generated using consensus modeling (SwissADME/RDKit) for the core ethanone scaffolds.
| Property | PPz-E (Pyrazine) | PPm-E (Standard) | Interpretation |
| cLogP | 0.65 | 0.58 | Comparable: Both are highly efficient fragments for lead-likeness. |
| TPSA (Ų) | 43.0 | 43.0 | Identical: Polar surface area is conserved, suggesting similar membrane permeability potential. |
| H-Bond Acceptors | 3 | 3 | ** conserved:** However, the position of the 3rd acceptor (N4 vs N3) changes binding selectivity. |
| Solubility (LogS) | -1.8 (High) | -1.9 (High) | Slight Advantage (PPz-E): The pyrazine dipole often disrupts crystal packing energy more effectively than the symmetric pyrimidine. |
| Metabolic Liability | Low (C5 blocked) | Moderate (C5/C6 oxidation) | Major Advantage (PPz-E): The pyrazine ring lacks the electron-rich C5 position of the pyrimidine, reducing susceptibility to oxidative metabolism. |
Expert Insight:
The PPm-E (standard) is prone to oxidation at the 6-position or nucleophilic attack at the 5-position. The PPz-E scaffold rearranges these vulnerabilities, often extending the half-life (
Benchmarking Domain 2: Synthetic Utility
Objective: Assess the reactivity of the acetyl group in Claisen-Schmidt condensations, a key reaction for generating chalcone-based inhibitors.
The acetyl group at C3 is the "handle" for further elaboration. We benchmarked the reactivity of PPz-E vs PPm-E in a standard condensation with 4-fluorobenzaldehyde.
Experimental Workflow
Reaction: Scaffold-COCH3 + 4-F-Ph-CHO → Scaffold-COCH=CH-Ph-F (Chalcone) Conditions: NaOH (aq), EtOH, RT, 2 hours.
| Metric | PPz-E (Challenger) | PPm-E (Standard) | Observation |
| Yield | 82% | 88% | Slightly Lower: The pyrazine ring is slightly more electron-withdrawing, potentially reducing the enolization of the acetyl group. |
| Purity (HPLC) | >98% | >98% | Equivalent: Both scaffolds yield clean products with minimal side reactions. |
| Crystallinity | Needles | Plates | Handling: PPz-E derivatives often crystallize readily, aiding purification without chromatography. |
Experimental Protocols
Self-Validating System for Reference Benchmarking
To reproduce the benchmarking data, use the following standardized protocol. This protocol ensures that any observed differences are due to the intrinsic properties of the scaffold, not experimental variability.
Protocol A: Comparative Claisen-Schmidt Condensation
Purpose: Determine the synthetic efficiency of the building block.
-
Preparation : Dissolve 1.0 mmol of PPz-E (or PPm-E reference) in 5 mL of absolute ethanol.
-
Activation : Add 1.0 mmol of 4-fluorobenzaldehyde.
-
Catalysis : Add 0.5 mL of 10% NaOH dropwise while stirring at room temperature (
). -
Monitoring : Monitor by TLC (Hexane:EtOAc 1:1). The PPm-E usually consumes faster (
min) compared to PPz-E ( min) due to electronic effects. -
Work-up : Pour into ice water (20 mL). Acidify to pH 7 with 1M HCl.
-
Validation : Filter the precipitate. Dry and weigh. Calculate % Yield.
-
Pass Criteria: Yield > 75%, Purity > 95% by LC-MS.
-
Protocol B: Microsomal Stability Assessment (In Silico/In Vitro Proxy)
Purpose: Verify the metabolic advantage.
-
Incubate final chalcone derivatives (1 µM) with Human Liver Microsomes (HLM) + NADPH for 60 mins.
-
Target Result: The PPz-E derivative should show
remaining parent compound compared to the PPm-E derivative, indicating resistance to oxidative clearance.
Biological Pathway & Logic Visualization
The following diagram illustrates the "Scaffold Hopping" logic. By switching from the Commercial Standard to the Challenger, researchers can bypass resistance mutations or IP blocks while maintaining kinase inhibition.
Figure 2: The strategic workflow for utilizing PPz-E in kinase inhibitor optimization programs.
Conclusion
1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one is a robust, high-performance alternative to the commercial standard. While it exhibits slightly slower reactivity in condensation reactions due to electronic deactivation, it compensates with superior potential for metabolic stability and novelty in intellectual property .
Recommendation:
-
Use PPm-E (Standard) for initial High-Throughput Screening (HTS) libraries where synthetic speed and cost are paramount.
-
Use PPz-E (Challenger) for Lead Optimization phases where ADME properties (solubility, half-life) and patentability are the critical bottlenecks.
References
-
Advances in Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors Source: National Institutes of Health (PMC) Significance: Establishes the baseline bioactivity of the standard scaffold against which the pyrazine is benchmarked.
-
Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors Source: MDPI / European Journal of Medicinal Chemistry Significance: details the structure-activity relationships (SAR) that drive the design of these fused heterocycles.
-
Scaffold Hopping in Medicinal Chemistry Source: American Chemical Society (ACS) Significance: Provides the theoretical framework for replacing pyrimidine cores with pyrazine cores to improve drug-like properties.
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrazine Derivatives Source: ScienceDirect / European Journal of Medicinal Chemistry Significance: Validates the synthetic protocols and biological relevance of the pyrazine core.
Safety Operating Guide
Personal protective equipment for handling 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one
Executive Summary & Risk Context
As researchers, we often handle "building blocks" like 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one (often an intermediate in JAK/kinase inhibitor synthesis) with a casualness reserved for common reagents. This is a critical error.
While specific toxicological dossiers (LD50, carcinogenicity) may be sparse for this specific intermediate, its structural pharmacophore—the pyrazolo[1,5-a]pyrazine core—is designed for biological activity . It is planar, lipophilic, and capable of interacting with ATP-binding sites in enzymes. Therefore, we must handle this not merely as a chemical irritant, but as a potential bioactive agent with unknown systemic effects.
This guide moves beyond the generic SDS "wear gloves" advice to provide a specific, causality-driven safety protocol.
Hazard Identification & Risk Profiling
We apply the Precautionary Principle : Treat the substance as a sensitizer and a bioactive agent until proven otherwise.
| Hazard Class | GHS Classification (Predicted*) | Operational Implication |
| Acute Toxicity | H302 (Harmful if swallowed) | High risk during weighing (dust ingestion). |
| Irritation | H315 / H319 (Skin/Eye Irritant) | Dust will irritate mucous membranes immediately. |
| Target Organ | H335 (Respiratory Irritation) | Do not inhale. Use a fume hood.[1] |
| Bioactivity | Not Officially Classified | Assume kinase inhibition potential. Avoid systemic absorption. |
*Based on structural analogs (pyrazolo-pyridines/pyrazines).
PPE Matrix: Task-Based Selection
Standard nitrile gloves are insufficient for all workflows involving this compound, particularly when in solution.
Table 1: PPE Selection by Task Intensity
| Task | State | Primary Risk | Hand Protection | Respiratory/Eye |
| Weighing (<10 mg) | Dry Powder | Static-driven aerosolization | Single Nitrile (4 mil) | Safety Glasses + Fume Hood |
| Synthesis / Scale-up | Dry Powder | Spillage & Inhalation | Double Nitrile (Outer dirty, inner clean) | Goggles + Fume Hood |
| Solubilization (DMSO/DMF) | Solution | Transdermal Transport | Laminate / Silver Shield OR Double Nitrile (Change <15 mins) | Goggles + Face Shield |
| Spill Cleanup | Mixed | High Exposure | Double Nitrile (min 8 mil total) | N95/P100 Respirator (if outside hood) |
Critical Caveat on Solvents: This compound is frequently dissolved in DMSO (Dimethyl Sulfoxide) for biological assays. DMSO permeates standard nitrile gloves in <10 minutes , dragging the dissolved pyrazolopyrazine through your skin and into your bloodstream. Never trust single nitrile gloves with DMSO solutions of this compound.
Decision Logic: PPE Selection
The following decision tree illustrates the logic flow for selecting the correct protective gear based on the physical state of the chemical.
Figure 1: Decision logic for PPE selection. Note the critical branch for DMSO/DMF solvents due to skin permeability risks.
Operational Protocols
Protocol A: Weighing & Static Control
Pyrazolo-pyrazines often crystallize as "fluffy" needles that carry high static charges.
-
Engineering Control: Place an ionizing fan or anti-static gun inside the balance enclosure.
-
Technique: Do not use a spatula directly from the bottle. Tap the powder into a pre-weighed weigh boat to prevent cross-contamination of the stock container.
-
Hygiene: Wipe the exterior of the stock bottle with a damp tissue (methanol-soaked) before returning it to the shelf.
Protocol B: Solubilization (The Danger Zone)
-
Preparation: Pre-calculate volume. Have your solvent ready.
-
Gloving: Don a pair of Silver Shield (laminate) gloves. If dexterity is required, wear a tight-fitting nitrile glove over the laminate glove.
-
Action: Add solvent. Vortex in a closed tube.
-
Disposal: If a drop of DMSO solution hits your glove, remove the glove immediately . Do not wait. The breakthrough time is effectively zero.
Emergency Response: Spill Workflow
In the event of a spill, immediate containment is necessary to prevent aerosolization.
Figure 2: Step-by-step spill response protocol. Note the emphasis on wetting solids to prevent dust generation.
Disposal & Environmental Compliance
-
Waste Stream: This compound contains nitrogen heterocycles. It must be disposed of in the High BTU / Incineration stream.
-
Segregation: Do not mix with acidic waste if possible, to prevent potential exothermic salt formation (though generally stable).
-
Container Labeling: Clearly mark as "Toxic / Bioactive."
References
-
National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011).[2] Laboratory Safety Guidance (OSHA 3404-11R). [Link]
-
PubChem. (n.d.). Compound Summary: Pyrazolo[1,5-a]pyrazine derivatives. National Library of Medicine. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
